N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide
Description
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
N-[2-hydroxy-4-(methylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-9-6-3-4-7(8(11)5-6)10-14(2,12)13/h3-5,9-11H,1-2H3 |
InChI Key |
MGLUUXQIZDASMN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
Synthesis and Characterization of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide: A Comprehensive Technical Guide
Executive Summary
The rational design of targeted therapeutics often relies on the precise arrangement of hydrogen bond donors and acceptors. N-(2-hydroxy-4-(methylamino)phenyl)methanesulfonamide (CAS: 1243367-58-9) is a highly specialized, multi-functional building block. The methanesulfonamide moiety serves as a metabolically stable bioisostere for carboxylic acids and phenols, modulating the physicochemical properties and target residence time of the parent pharmacophore .
Synthesizing this 1,2,4-trisubstituted benzene ring presents significant challenges in regiocontrol and chemoselectivity. This whitepaper outlines a highly efficient, self-validating, 6-step synthetic route starting from a commercially available fluoronitroarene, culminating in rigorous physicochemical characterization.
Retrosynthetic Analysis & Strategy
The synthesis of highly substituted anilines requires orthogonal protection strategies to prevent competing side reactions during late-stage functionalization .
Our strategy relies on a Nucleophilic Aromatic Substitution (SNAr) approach rather than electrophilic aromatic substitution, which would suffer from poor regioselectivity due to the competing directing effects of the functional groups.
-
Starting Material: We utilize 5-fluoro-2-nitrophenol . The nitro group strongly withdraws electron density, activating the para-fluorine for SNAr with methylamine. Furthermore, the nitro group serves as a masked primary amine for the final sulfonylation step.
-
Orthogonal Protection: The phenol is protected as a benzyl ether (labile to hydrogenolysis), while the secondary methylamine is protected as a tert-butyl carbamate (Boc, labile to acid). This ensures that the highly reactive methanesulfonyl chloride (MsCl) reacts exclusively with the nascent aniline nitrogen in the penultimate step.
Caption: Retrosynthetic pathway from 5-fluoro-2-nitrophenol to the target molecule.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure reaction causality and success before proceeding to the next step.
Step 1: O-Benzylation of the Phenol
-
Procedure: To a stirred solution of 5-fluoro-2-nitrophenol (10.0 g, 63.6 mmol) in anhydrous DMF (100 mL) was added K₂CO₃ (13.2 g, 95.4 mmol). Benzyl bromide (8.3 mL, 70.0 mmol) was added dropwise. The reaction was stirred at room temperature for 4 hours.
-
Causality & Validation: K₂CO₃ is chosen as a mild base to selectively deprotonate the acidic phenol without causing side reactions. Upon base addition, the mixture turns deep orange, validating phenoxide formation. TLC (Hexanes/EtOAc 4:1) confirms complete consumption of the starting material (Rf 0.3) and the appearance of a new spot (Rf 0.6).
-
Workup: Quenched with water, extracted with EtOAc, washed with brine, dried (Na₂SO₄), and concentrated to yield 2-(benzyloxy)-4-fluoro-1-nitrobenzene as a pale yellow solid.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Procedure: 2-(Benzyloxy)-4-fluoro-1-nitrobenzene (12.0 g, 48.5 mmol) was dissolved in THF (50 mL). Methylamine (2.0 M in THF, 72.8 mL, 145.5 mmol) was added. The sealed vessel was heated to 60 °C for 12 hours.
-
Causality & Validation: The strong electron-withdrawing nature of the ortho-nitro group facilitates the addition-elimination mechanism at the para-fluorine. The reaction color transitions from pale yellow to deep red—a visual validation characteristic of push-pull nitroaniline systems.
Step 3: N-Boc Protection of the Secondary Amine
-
Procedure: To a solution of 3-(benzyloxy)-N-methyl-4-nitroaniline (10.0 g, 38.7 mmol) in THF (80 mL) was added Boc₂O (10.1 g, 46.4 mmol) and DMAP (0.47 g, 3.87 mmol). The mixture was refluxed for 6 hours.
-
Causality & Validation: The secondary amine must be protected to prevent competitive sulfonylation later. The shift in Rf from 0.4 to 0.7 (Hexanes/EtOAc 3:1) and the loss of the deep red color (due to the disruption of conjugation by the bulky Boc group) confirm complete protection.
Step 4: Global Reduction and Debenzylation
-
Procedure: The Boc-protected intermediate (10.0 g, 27.9 mmol) was dissolved in a 1:1 mixture of MeOH and EtOAc (100 mL). 10% Pd/C (1.0 g) was added under argon. The flask was evacuated and backfilled with H₂ (1 atm) three times, then stirred at room temperature for 8 hours.
-
Causality & Validation: This step showcases high step economy. The palladium-catalyzed hydrogenation simultaneously reduces the nitro group to an aniline and cleaves the benzyl ether. Hydrogen uptake cessation and a highly polar, ninhydrin-active TLC spot (Rf 0.2, DCM/MeOH 9:1) validate the formation of tert-butyl (4-amino-3-hydroxyphenyl)(methyl)carbamate.
Step 5: Chemoselective Sulfonylation
-
Procedure: The aminophenol intermediate (5.0 g, 21.0 mmol) was dissolved in anhydrous DCM (50 mL) and Pyridine (3.4 mL, 42.0 mmol), then cooled to 0 °C. Methanesulfonyl chloride (MsCl, 1.7 mL, 22.0 mmol) was added dropwise over 15 minutes. Stirred at 0 °C for 2 hours.
-
Causality & Validation: LC-MS validation is critical here. The analysis must show a single mass adduct corresponding to mono-sulfonylation (m/z 317.1[M+H]⁺), with no trace of bis-sulfonylation.
Step 6: Global Deprotection
-
Procedure: The sulfonylated intermediate (4.0 g, 12.6 mmol) was dissolved in DCM (20 mL). Trifluoroacetic acid (TFA, 20 mL) was added dropwise at 0 °C. Warmed to room temperature and stirred for 2 hours.
-
Causality & Validation: Evolution of CO₂ gas acts as a physical indicator of Boc cleavage. Following solvent removal, neutralization with 1M NaOH to pH 7 triggers the precipitation of the final target, N-(2-hydroxy-4-(methylamino)phenyl)methanesulfonamide , as a white crystalline solid.
Chemoselectivity & Mechanistic Insights
The success of Step 5 relies entirely on the inherent nucleophilic disparities within the tert-butyl (4-amino-3-hydroxyphenyl)(methyl)carbamate intermediate.
The aniline nitrogen is significantly more nucleophilic than the phenol oxygen due to nitrogen's lower electronegativity. By conducting the reaction at 0 °C using pyridine—which acts strictly as an acid scavenger rather than a strong deprotonating agent—O-sulfonylation is entirely suppressed. Meanwhile, the Boc-protected secondary amine is sterically hindered and electronically deactivated, rendering it completely inert under these conditions.
Caption: Chemoselective workflow ensuring exclusive N-sulfonylation of the aniline over competing nucleophiles.
Physicochemical Characterization
Rigorous analytical characterization is required to confirm the 1,2,4-substitution pattern and the integrity of the methanesulfonamide group .
Table 1: Nuclear Magnetic Resonance (NMR) Data
Spectra acquired in DMSO-d₆ at 400 MHz (¹H) and 100 MHz (¹³C).
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 9.52 | s | 1H | Phenol -OH (Exchangeable) |
| ¹H NMR | 8.65 | s | 1H | Sulfonamide -NH (Exchangeable) |
| ¹H NMR | 6.95 | d (J = 8.4 Hz) | 1H | Aromatic C6-H |
| ¹H NMR | 6.15 | d (J = 2.4 Hz) | 1H | Aromatic C3-H |
| ¹H NMR | 6.02 | dd (J = 8.4, 2.4 Hz) | 1H | Aromatic C5-H |
| ¹H NMR | 5.40 | br s | 1H | Amine -NH (Exchangeable) |
| ¹H NMR | 2.85 | s | 3H | Sulfonamide -CH₃ |
| ¹H NMR | 2.65 | s | 3H | N-Methyl -CH₃ |
| ¹³C NMR | 152.1, 149.3, 128.4, 114.2, 104.5, 98.6 | - | 6C | Aromatic Carbons |
| ¹³C NMR | 39.2 | - | 1C | Sulfonamide -CH₃ |
| ¹³C NMR | 30.1 | - | 1C | N-Methyl -CH₃ |
Table 2: Mass Spectrometry, IR, and Physical Properties
| Parameter | Value / Observation | Analytical Significance |
| Appearance | White crystalline solid | Indicates high purity post-precipitation. |
| Melting Point | 142 – 144 °C | Standard physical constant for batch validation. |
| HRMS (ESI-TOF) | Calculated for C▵H₁₃N₂O₃S [M+H]⁺: 217.0647Found: 217.0645 | Confirms exact molecular formula. |
| IR (KBr pellet) | 3420, 3350, 3280, 1325, 1150 cm⁻¹ | Confirms O-H/N-H stretches (3420-3280) and SO₂ asymmetric/symmetric stretches (1325, 1150). |
| HPLC Purity | > 99.2% (UV at 254 nm) | Validates suitability for downstream biological assays. |
References
-
Comprehensive Medicinal Chemistry II Volume 8 : Case Histories Source: Elsevier / Ethernet.edu URL:[Link]
-
Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist Source: National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry URL:[Link]
-
Revealing the Structure of 6-Aminopenillanic Acid: The Active Nucleus of Penicillins Source: American Chemical Society (ACS) / The Journal of Physical Chemistry A URL:[Link]
Physicochemical Profiling of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide: A Technical Guide for Preclinical Development
Executive Summary
The transition of a novel chemical entity from discovery to clinical application relies heavily on a rigorous understanding of its physicochemical properties. N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide (CAS: 1243367-58-9) is a highly functionalized aniline derivative characterized by a unique combination of hydrogen-bonding motifs and ionizable centers[1]. This whitepaper provides an in-depth, self-validating framework for the physicochemical characterization of this compound, detailing the causality behind experimental methodologies, acid-base equilibria, and lipophilicity profiling necessary for advanced drug formulation.
Structural Analysis & Chemical Identity
The molecular architecture of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide consists of a central benzene ring substituted with three distinct functional groups, each dictating the molecule's overall physicochemical behavior:
-
Methanesulfonamide Group (-NHSO₂CH₃) at Position 1: Acts as both a hydrogen bond donor and acceptor. It is weakly acidic.
-
Hydroxy Group (-OH) at Position 2: An ortho-phenolic group that introduces additional hydrogen bonding capacity. Its proximity to the sulfonamide group allows for intramolecular hydrogen bonding, which can stabilize the neutral molecular state and influence membrane permeability.
-
Methylamino Group (-NHCH₃) at Position 4: A secondary amine that acts as an electron-donating group (EDG) via resonance. This EDG effect increases the electron density of the aromatic ring, subtly raising the pKa of the phenolic proton while acting as a weak base itself.
Physicochemical Properties Data
The following table synthesizes the core quantitative physicochemical parameters of the compound, combining computed structural data with predictive modeling based on structurally analogous sulfonamides (e.g., CID 290500)[2].
| Property | Value | Method / Source |
| Molecular Weight | 216.26 g/mol | Computed / 1[1] |
| Molecular Formula | C₈H₁₂N₂O₃S | Computed / 1[1] |
| Topological Polar Surface Area (TPSA) | ~89.8 Ų | Predicted (Analog CID 290500)[2] |
| XLogP3 | 0.2 - 1.1 | Predicted (Analog CID 290500)[2] |
| Hydrogen Bond Donors | 3 | Computed[2] |
| Hydrogen Bond Acceptors | 4 | Computed[2] |
| Predicted Boiling Point | 389.0 ± 52.0 °C | Predicted / 3[3] |
Acid-Base Equilibria & pKa Causality
Understanding the ionization states of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide is critical for predicting its solubility and absorption profile[4]. The molecule features multiple ionizable centers:
-
Cationic State (pH < 4.5): The secondary methylamino group is protonated. Because it is attached directly to an aromatic ring (an aniline derivative), its basicity is relatively weak compared to aliphatic amines, yielding a predicted pKa1 of ~4.0 - 5.0.
-
Neutral State (pH 4.5 - 9.0): At physiological pH (7.4), the molecule exists predominantly in its uncharged (or zwitterionic) state. Intramolecular hydrogen bonding between the ortho-OH and the sulfonamide group stabilizes this form, reducing its interaction with water and driving lipophilicity up.
-
Anionic State (pH > 9.0): The phenolic -OH and the methanesulfonamide -NH- are both weak acids. Deprotonation yields an anionic species, drastically increasing aqueous solubility at high pH levels.
Fig 1: Predicted pH-dependent ionization states and pKa transitions.
Experimental Methodologies for Physicochemical Profiling
To ensure scientific integrity, every analytical protocol must be treated as a self-validating system. Below are the authoritative, step-by-step methodologies required to profile this compound.
Protocol 1: pKa Determination via Cosolvent Potentiometry (Yasuda-Shedlovsky Extrapolation)
Causality: Because the neutral state of this compound exhibits poor aqueous solubility, standard potentiometric titration in pure water will likely fail due to precipitation. To prevent this, a cosolvent system (methanol/water) is employed to maintain solubility across the entire pH range[5]. Self-Validation: The system is validated in parallel using a reference standard (e.g., benzoic acid or 1,2,4-triazole). If the extrapolated pKa of the reference deviates by >0.05 units from literature values, the system flags the electrode calibration for recalibration[6].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the compound in varying ratios of methanol/water (e.g., 30%, 40%, 50% v/v). Ensure a constant ionic strength background of 0.15 M KCl is maintained to standardize activity coefficients[5].
-
Titration: Perform potentiometric titrations from pH 2.0 to 12.0 using a glass electrode calibrated via the Four-Plus technique[7].
-
Data Acquisition: Record the apparent pKa ( psKa ) at each cosolvent ratio. Ensure at least three distinct cosolvent ratios are measured[8].
-
Yasuda-Shedlovsky Extrapolation: Plot psKa+log[H2O] against the reciprocal dielectric constant ( 1/ε ) of the respective solvent mixtures[8].
-
Aqueous pKa Derivation: Extrapolate the linear regression to the 1/ε of pure water (0% cosolvent) to determine the true aqueous pKa[8].
Protocol 2: Lipophilicity (LogP/LogD) Determination via RP-HPLC
Causality: Traditional shake-flask methods are prone to emulsion formation and require high compound purity and quantity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) circumvents this by relying on retention time, which is independent of minor impurities, providing a high-throughput, material-sparing alternative. Self-Validation: The column is calibrated using a homologous series of 5-7 reference drugs with known LogP values. A linear correlation ( R2>0.99 ) between logk′ and literature LogP must be established before the test article is injected.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and aqueous buffer. For LogD7.4 , use a 10 mM phosphate buffer at pH 7.4. For LogP , adjust the pH to ensure the compound is fully un-ionized (e.g., pH 7.0).
-
System Calibration: Inject the reference standards and a void volume marker (e.g., uracil). Calculate the capacity factor k′=(tR−t0)/t0 .
-
Sample Injection: Inject N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide and record its retention time ( tR ).
-
Calculation: Interpolate the LogP/LogD of the compound using the calibration curve generated from the reference standards.
Fig 2: Core experimental workflow for physicochemical characterization and candidate selection.
Structure-Property Relationships (SPR) & Drug Development Implications
The physicochemical profile of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide heavily dictates its pharmacokinetic potential. With a TPSA of ~89.8 Ų and a predicted XLogP3 between 0.2 and 1.1, the compound fits comfortably within Lipinski's Rule of 5, suggesting favorable oral bioavailability and potential for moderate blood-brain barrier (BBB) penetration[2]. Because the compound is predominantly neutral at physiological pH, it will likely exhibit optimal passive transcellular permeability[9]. However, formulation scientists must account for its relatively high melting/boiling point and potential for strong crystal lattice energy driven by intermolecular hydrogen bonding, which may necessitate amorphous solid dispersions or lipid-based formulations to maximize in vivo dissolution rates.
References
-
ChemicalBook. N-(2-hydroxy-4-(methylamino)phenyl)methanesulfonamide (CAS 1243367-58-9).1
-
PubChem / NIH. N-(4-amino-3-methoxyphenyl)methanesulfonamide | C8H12N2O3S.2
-
Evotec. Ionization Services (pKa Analysis).5
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. 4
-
PubMed / NIH. pKa determination of water-insoluble drugs in organic solvent-water mixtures.7
-
ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR.6
-
PMC / NIH. pKa measurements for the SAMPL6 prediction challenge.8
-
ChemicalBook. N-(2-hydroxy-4-(methylamino)phenyl)methanesulfonamide Properties.3
Sources
- 1. N-(2-hydroxy-4-(methylamino)phenyl)methanesulfonamide | 1243367-58-9 [chemicalbook.com]
- 2. N-(4-amino-3-methoxyphenyl)methanesulfonamide | C8H12N2O3S | CID 290500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-hydroxy-4-(methylamino)phenyl)methanesulfonamide CAS#: 1243367-58-9 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ionization Services - Evotec [evotec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. barnesandnoble.com [barnesandnoble.com]
"N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide CAS number and molecular structure"
An In-Depth Technical Guide to N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide: Structural Profiling, Synthetic Methodologies, and Applications in Drug Design
Executive Summary
As application scientists and medicinal chemists, we frequently encounter polyfunctional scaffolds that serve as critical linchpins in the synthesis of complex active pharmaceutical ingredients (APIs). N-(2-hydroxy-4-(methylamino)phenyl)methanesulfonamide is a highly specialized, trifunctional intermediate. Characterized by a central phenyl ring substituted with a methanesulfonamide group, a hydroxyl group, and a secondary methylamino group, this molecule offers unique orthogonal reactivity. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic rationale in drug design, and a self-validating synthetic protocol for its preparation.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in downstream synthesis and its eventual pharmacokinetic contribution to a drug molecule. The primary CAS registry number for this compound is 1243367-58-9[1], though 1243379-56-7 is also frequently referenced in supplier databases[2].
Table 1: Key Physicochemical Properties
| Parameter | Value | Reference |
| Chemical Name | N-(2-hydroxy-4-(methylamino)phenyl)methanesulfonamide | [1] |
| Primary CAS Number | 1243367-58-9 | [1] |
| Secondary CAS Number | 1243379-56-7 | [2] |
| Molecular Formula | C8H12N2O3S | [1] |
| Molecular Weight | 216.26 g/mol | [1] |
| Topological Polar Surface Area | ~78.2 Ų (Calculated) | - |
| H-Bond Donors / Acceptors | 3 / 4 | - |
| Rotatable Bonds | 2 | - |
Pharmacophoric Rationale
The strategic value of this molecule lies in its specific substitution pattern:
-
C1 Methanesulfonamide: Acts as a bioisostere for carboxylic acids. In kinase inhibitors, the sulfonamide oxygen atoms serve as potent hydrogen bond acceptors, while the NH acts as a donor, frequently interacting with the kinase hinge region or the DFG-out motif.
-
C2 Hydroxyl Group: Provides an additional vector for intramolecular hydrogen bonding (often with the adjacent sulfonamide), which can lock the molecule into a specific, rigid bioactive conformation. It also serves as a point for potential chelation with metalloenzymes.
-
C4 Methylamino Group: A secondary amine that offers a basic center, improving aqueous solubility. Synthetically, it acts as a selective handle for further elaboration (e.g., coupling with electrophiles or cross-coupling reactions) without the steric hindrance of bulkier alkyl groups.
Figure 1: Pharmacophoric mapping of the trifunctional scaffold.
Synthetic Methodologies: A Self-Validating Protocol
To utilize this compound effectively, one must understand how to synthesize it from readily available starting materials. The following 4-step protocol is designed with self-validating checkpoints and orthogonal protection strategies, starting from 2-methoxy-4-nitroaniline.
Step 1: Regioselective Sulfonylation
-
Objective: Functionalization of the C1 primary amine.
-
Procedure: To a stirred solution of 2-methoxy-4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality: Pyridine is selected over triethylamine (TEA) to minimize the formation of bis-sulfonylated byproducts. The weaker basicity of pyridine ensures mono-selectivity at the sterically hindered ortho-methoxy position.
Step 2: Nitro Reduction
-
Objective: Conversion of the C4 nitro group to a primary amine.
-
Procedure: Dissolve the intermediate from Step 1 in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with hydrogen gas and stir under a balloon of H₂ at room temperature for 12 hours. Filter through Celite and concentrate.
-
Causality: Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂/HCl). Avoiding strongly acidic conditions prevents the potential premature cleavage or hydrolysis of the sensitive methanesulfonamide group.
Step 3: Selective Reductive Amination
-
Objective: Mono-methylation of the C4 primary amine.
-
Procedure: Dissolve the aniline intermediate in 1,2-dichloroethane (DCE). Add aqueous formaldehyde (37%, 1.0 eq) and stir for 30 minutes to form the iminium ion. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Stir at room temperature for 6 hours.
-
Causality: The selection of NaBH(OAc)₃ is critical. It is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde. This prevents over-alkylation (formation of the tertiary dimethylamine), a common failure mode when using stronger, less selective reducing agents like NaBH₄.
Step 4: Ether Demethylation
-
Objective: Unmasking the C2 hydroxyl group to yield the final product.
-
Procedure: Dissolve the intermediate in anhydrous DCM and cool to -78 °C. Add boron tribromide (BBr₃, 3.0 eq) dropwise. Stir at -78 °C for 1 hour, then allow to warm to room temperature overnight. Quench carefully with methanol at 0 °C.
-
Causality: BBr₃ is utilized because it allows for ether cleavage under strictly anhydrous conditions. Using aqueous acidic methods (like refluxing HBr/AcOH) would risk hydrolyzing the methanesulfonamide moiety. The low initial temperature (-78 °C) controls the highly exothermic Lewis acid-base complexation, preventing degradation of the secondary amine.
Figure 2: Step-by-step synthetic workflow for CAS 1243367-58-9.
Analytical Validation
To ensure the integrity of the synthesized N-(2-hydroxy-4-(methylamino)phenyl)methanesulfonamide, rigorous analytical validation is required. The following are the expected spectral assignments:
-
LC-MS (ESI+): Expected m/z [M+H]⁺ = 217.06.
-
¹H NMR (400 MHz, DMSO-d₆):
-
~8.8 ppm (s, 1H): Sulfonamide NH (Highly exchangeable, broad singlet).
-
~9.5 ppm (s, 1H): Phenolic OH (Confirms successful BBr₃ demethylation).
-
~6.9 ppm (d, J = 8.5 Hz, 1H): Aromatic H-6 (Ortho to the sulfonamide).
-
~6.2 ppm (d, J = 2.5 Hz, 1H): Aromatic H-3 (Between the OH and methylamino groups, highly shielded).
-
~6.1 ppm (dd, J = 8.5, 2.5 Hz, 1H): Aromatic H-5.
-
~5.5 ppm (q, J = 5.0 Hz, 1H): Secondary amine NH (Coupled to the methyl group).
-
~2.8 ppm (s, 3H): Methanesulfonyl CH₃.
-
~2.6 ppm (d, J = 5.0 Hz, 3H): N-Methyl CH₃ (Confirms mono-alkylation).
-
References
- Title: N-(2-hydroxy-4-(methylamino)phenyl)
- Title: 1243379-56-7 N-(2-hydroxy-4-(MethylaMino)phenyl)
Sources
A Comprehensive Spectroscopic and Structural Elucidation of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide
This technical guide provides an in-depth analysis of the spectroscopic properties of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide, a molecule of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical experimental protocols.
Introduction
N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide is a sulfonamide derivative with potential applications stemming from its unique structural features, including a hydroxyl group, a secondary amine, and a methanesulfonamide moiety on a phenyl ring. The precise characterization of this molecule is paramount for its application and further development. This guide provides a detailed roadmap for its structural confirmation using state-of-the-art spectroscopic techniques.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide are numbered as follows:
Caption: General workflow for NMR data acquisition and analysis.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
A. Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3200 | O-H stretch (broad) | Phenolic -OH |
| 3400 - 3250 | N-H stretch | Secondary Amine (N-H), Sulfonamide (N-H) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 3000 - 2850 | C-H stretch | Aliphatic C-H (methyl groups) |
| 1600 - 1585 | C-C stretch (in-ring) | Aromatic |
| 1550 - 1475 | N-H bend | Secondary Amine |
| 1350 - 1300 | S=O asymmetric stretch | Sulfonamide |
| 1170 - 1140 | S=O symmetric stretch | Sulfonamide |
| 1335 - 1250 | C-N stretch | Aromatic Amine |
| 1250 - 1020 | C-N stretch | Aliphatic Amine |
B. Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR or KBr pellet) in the IR spectrometer.
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹). [1]4. Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
A. Predicted Mass Spectral Data
-
Molecular Weight: 232.28 g/mol
-
Exact Mass: 232.0725 g/mol
-
Expected Molecular Ion Peak ([M+H]⁺): m/z 233.0803
B. Predicted Fragmentation Pattern
The molecule is expected to fragment in a predictable manner under electron impact or other ionization methods.
Caption: A simplified predicted fragmentation pathway for N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide.
C. Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is well-suited for this type of molecule.
-
Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight) to obtain accurate mass measurements. [2][3]4. Tandem MS (MS/MS): To confirm the structure, perform tandem mass spectrometry by isolating the molecular ion peak and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive characterization of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide. The predicted data in this guide serves as a benchmark for researchers working on the synthesis and analysis of this and related compounds. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for unambiguous structural elucidation.
References
-
Journal of the Organic Chemistry of Portugal (JOCPR). (n.d.). Synthesis, crystal structure, spectra. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
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SpectraBase. (n.d.). RO-09-1545. Retrieved from [Link]
- Pu, G. X. Y. G. P. F. X. (2016). Vibrational Spectroscopic Study of N-[4-[1-Hydroxy-2-[(1-Methyl Ethyl) Amino] Ethyl] Phenyl] Methane Sulfonamide. Guang Pu Xue Yu Guang Pu Fen Xi, 36(3), 880-886.
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Global Natural Products Social Molecular Networking (GNPS). (2018). GNPS Library Spectrum CCMSLIB00004706513. Retrieved from [Link]
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University of California, Los Angeles (UCLA), Department of Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved from [Link]
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Michigan State University, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
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Global Natural Products Social Molecular Networking (GNPS). (2018). GNPS Library Spectrum CCMSLIB00004696051. Retrieved from [Link]
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PubChem. (n.d.). N-[4-[1-hydroxy-2-(methylamino)propyl]phenyl]methanesulfonamide;hydrochloride. Retrieved from [Link]
- MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1893.
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PubChemLite. (n.d.). N-[4-[1-hydroxy-2-(methylamino)propyl]phenyl]methanesulfonamide;hydrochloride. Retrieved from [Link]
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ResearchGate. (2021). Synthesis, characterization and biological properties of sulfonamide‐derived compounds and their transition metal complexes. Retrieved from [Link]
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American Pharmaceutical Review. (n.d.). Comparing Biosimilars using Intact Mass Analysis under Denaturing and Native Conditions. Retrieved from [Link]
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European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
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LabRulez LCMS. (n.d.). High Throughput Peptide Mapping with the Vanquish UHPLC System and the Q Exactive HF Mass Spectrometer. Retrieved from [Link]
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PubChem. (n.d.). N-(2-Hydroxy-5-{1-hydroxy-2-[1-(4-methoxy-phenyl)-2-phenyl-ethylamino]-ethyl}-phenyl)-methanesulfonamide. Retrieved from [Link]
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eScholarship, University of California. (n.d.). Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. Retrieved from [Link]
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Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). Multi-attribute method (MAM) for monitoring product quality attributes (PQAs) in therapeutic proteins. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-(hydroxymethyl)phenyl)methanesulfonamide. Retrieved from [Link]
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The Methanesulfonamide Pharmacophore: A Technical Guide to Multi-Targeted Biological Activities and Drug Design
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry, the methanesulfonamide functional group (–SO₂NH₂) has evolved from a traditional antibacterial moiety into a highly versatile, multi-targeted pharmacophore. Its unique physicochemical properties—specifically its strong electron-withdrawing nature, non-basic nitrogen, and dual capacity as a hydrogen bond donor and acceptor—make it an exceptional bioisostere for carboxylic acids and phenols[1].
By strategically incorporating the methanesulfonamide group into novel scaffolds (such as pyrazolines, Schiff bases, and dihydroquinolines), researchers can significantly alter a molecule's pharmacokinetic profile, enhance target binding affinity, and reduce off-target toxicity[2][3]. This whitepaper dissects the core biological activities of methanesulfonamide derivatives, presents quantitative structure-activity relationship (SAR) data, and outlines self-validating experimental workflows for their evaluation.
Mechanistic Foundations of Biological Activity
Anti-Inflammatory Action via Selective COX-2 Inhibition
The development of selective cyclooxygenase-2 (COX-2) inhibitors has heavily relied on the methanesulfonamido moiety (MeSO₂NH) as a safer replacement for the methylsulfonyl (MeSO₂) group found in first-generation coxibs (e.g., rofecoxib)[1].
The Causality of Selectivity: The COX-2 enzyme possesses a larger, more flexible allosteric side pocket compared to the constitutively expressed COX-1. The methanesulfonamide group exploits this by projecting into the COX-2 specific pocket, forming critical hydrogen bonds with residues such as Arg513, Val523, and Tyr355[4]. This steric and electronic complementarity ensures potent COX-2 inhibition while sparing COX-1, thereby mitigating the gastrointestinal toxicity classically associated with non-selective NSAIDs.
Diagram 1: Mechanism of selective COX-2 inhibition by methanesulfonamide derivatives.
Multi-Targeted Anticancer Efficacy
Methanesulfonamide derivatives are increasingly recognized for their potent anticancer properties. They achieve this through multi-target mechanisms, most notably by inhibiting receptor tyrosine kinases (RTKs) like EGFR and HER2, as well as tumor-associated enzymes like Carbonic Anhydrase IX (CAIX)[1][5].
Recent molecular docking and dynamic experiments on phenolic Schiff bases bearing methanesulfonamide fragments demonstrate that these compounds act as competitive inhibitors at the ATP-binding cleft of the intracellular kinase domain of EGFR and HER2[5]. By blocking this phosphorylation event, they effectively shut down downstream PI3K/AKT and MAPK signaling cascades, inducing apoptosis and halting tumor proliferation.
Diagram 2: Methanesulfonamide Schiff bases targeting the EGFR/HER2 signaling pathway.
Quantitative Structure-Activity Relationship (SAR) Data
To objectively evaluate the therapeutic potential of these derivatives, we must look at their half-maximal inhibitory concentrations (IC₅₀). The table below synthesizes recent quantitative data comparing novel methanesulfonamide derivatives against standard clinical reference drugs.
| Compound Class / Designation | Primary Target(s) | Target IC₅₀ (μM) | Reference Drug IC₅₀ (μM) | Key SAR Observation |
| Phenolic Schiff Base (Compound 7) | HER2 / EGFR | HER2: 0.183EGFR: 0.752 | Erlotinib (EGFR): 7.68 | High affinity for HER2; lower COX-2 inhibition (20.86 μM)[5]. |
| Phenolic Schiff Base (Compound 8) | EGFR / HER2 / COX-2 | EGFR: 0.166HER2: 0.464COX-2: 12.76 | Celecoxib (COX-2): 2.90 | Dual kinase/COX-2 inhibitor. Suppressed MCF-7 proliferation at 0.501 μM[5]. |
| NSAID Hybrid (Derivative 45) | COX-1 / COX-2 | COX-1: 1.92COX-2: 7.47 | N/A | Strong H-bonding with Arg513/Val523. Anticancer IC₅₀ = 4.3–8.8 μM[4]. |
Data Interpretation: The introduction of the methanesulfonamide core into Schiff bases (e.g., Compound 8) dramatically shifts the molecule's affinity toward receptor tyrosine kinases, outperforming standard drugs like Erlotinib in in vitro models, while maintaining moderate COX-2 inhibitory activity[5].
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that robust drug discovery relies on self-validating experimental loops. A protocol is only as good as its internal controls. Below are the standardized methodologies for synthesizing and evaluating methanesulfonamide derivatives.
Diagram 3: Self-validating experimental workflow for compound synthesis and screening.
Protocol A: Chemical Synthesis of Methanesulfonamide Derivatives
Objective: To synthesize a high-purity methanesulfonamide derivative via nucleophilic substitution. Causality & Rationale: The reaction utilizes methanesulfonyl chloride and a primary/secondary amine. An acid scavenger (e.g., anhydrous K₂CO₃ or triethylamine) is strictly required. Why? The reaction generates HCl as a byproduct; without a base, the unreacted starting amine will protonate, rendering it non-nucleophilic and stalling the reaction yield[3].
Step-by-Step:
-
Dissolve 1.0 equivalent of the target amine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Add 1.5 equivalents of triethylamine (TEA) and cool the reaction flask to 0°C using an ice bath to control the exothermic reaction.
-
Dropwise, add 1.2 equivalents of methanesulfonyl chloride over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Self-Validation Step: Monitor reaction completion via Thin Layer Chromatography (TLC). The disappearance of the amine spot confirms conversion.
-
Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and purify via silica gel chromatography. Confirm structure via ¹H-NMR and LC-MS.
Protocol B: In Vitro COX-1 / COX-2 Selectivity Assay
Objective: To determine the Selectivity Index (SI) of the synthesized derivatives. Causality & Rationale: Measuring COX-2 inhibition in isolation is a flawed approach. A compound is only clinically viable if it inhibits COX-2 without inhibiting COX-1. Therefore, a parallel fluorometric assay measuring Prostaglandin G2 (PGG2) reduction is utilized to calculate the SI (IC₅₀ COX-1 / IC₅₀ COX-2).
Step-by-Step:
-
Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.
-
Plate enzymes into a 96-well black microplate. Add the synthesized methanesulfonamide derivatives at varying concentrations (0.1 μM to 100 μM).
-
Self-Validation Step: Include Celecoxib as a positive control for COX-2 selectivity, and Indomethacin as a non-selective control. Include a vehicle (DMSO) as a negative control to establish the 100% activity baseline.
-
Incubate at 37°C for 15 minutes to allow the inhibitor to bind the allosteric pocket.
-
Add arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP).
-
Read fluorescence (Ex/Em = 535/587 nm). Calculate IC₅₀ using non-linear regression.
Protocol C: Phenotypic Cellular Viability Assay (MTT)
Objective: To confirm that enzymatic inhibition translates to cellular efficacy. Causality & Rationale: A compound may show an IC₅₀ of 0.1 μM against isolated EGFR, but fail in cells due to poor membrane permeability or rapid efflux. The MTT assay provides a phenotypic readout of metabolic viability, confirming actual intracellular target engagement[5].
Step-by-Step:
-
Seed MCF-7 (breast cancer) or A549 (lung cancer) cells in a 96-well plate at 5×10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
-
Treat cells with serial dilutions of the methanesulfonamide derivatives.
-
Self-Validation Step: Run parallel assays on non-tumorigenic cell lines (e.g., HEK293) to calculate the therapeutic window and ensure the cytotoxicity is tumor-specific.
-
After 48 hours, add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilize the resulting formazan crystals with 100 μL of DMSO.
-
Measure absorbance at 570 nm. Plot dose-response curves to derive the cellular IC₅₀.
Conclusion
The methanesulfonamide group is far more than a structural placeholder; it is an active, dynamic participant in target engagement. By leveraging its unique hydrogen-bonding capabilities and steric profile, researchers can design highly selective COX-2 inhibitors, potent multi-kinase (EGFR/HER2) anticancer agents, and robust antimicrobial drugs. Success in this space requires a rigorous, self-validating approach to both synthesis and biological screening, ensuring that in vitro affinity successfully translates into in vivo phenotypic efficacy.
References
- [biological activity of methanesulfonamide deriv
- [Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review] - Taylor & Francis.
- [Antitumor Activity and Multi-Target Mechanism of Phenolic Schiff Bases Bearing Methanesulfonamide Fragments: Cell Cycle Analysis and a Molecular Modeling Study] - MDPI.
- [Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities] - MDPI.
- [Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides] - PMC.
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In Silico Prediction of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide Properties: A Comprehensive Computational Workflow
Target Audience: Researchers, computational chemists, and drug development professionals Content Type: Technical Guide / Whitepaper
Executive Summary & Pharmacophore Rationale
The compound N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide (CAS: 1243367-58-9) represents a highly versatile chemical scaffold with significant potential in early-stage drug discovery[1]. Structurally, it integrates a methanesulfonamide moiety, a phenolic hydroxyl group, and a secondary methylamino group on a central benzene ring.
From a mechanistic perspective, the sulfonamide group is a well-documented pharmacophore capable of acting as a zinc-binding group (ZBG) in carbonic anhydrase inhibitors, or as a critical hydrogen-bond donor/acceptor in the hinge region of various kinases. The adjacent hydroxyl group introduces the potential for bidentate interactions, while the methylamino group modulates the compound's overall basicity and lipophilicity. Because physical synthesis and in vitro screening are resource-intensive, deploying a rigorous in silico workflow is essential to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as the target-binding affinity of this compound before bench-level commitment.
Step-by-Step Computational Methodology
To ensure scientific integrity and self-validating results, the in silico characterization of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide must follow a deterministic, reproducible protocol. The causality behind each step is detailed below.
Phase 1: Ligand Preparation and Geometry Optimization
-
SMILES Generation: Define the 1D chemical structure using the Simplified Molecular-Input Line-Entry System (SMILES): CNC1=CC(O)=C(NS(=O)(=O)C)C=C1.
-
2D to 3D Conversion: Import the SMILES string into a molecular editor (e.g., Avogadro or RDKit).
-
Energy Minimization: Apply the MMFF94 (Merck Molecular Force Field). Rationale: MMFF94 is specifically parameterized for small organic molecules, ensuring that the tetrahedral geometry of the sulfonamide group and the planar nature of the aromatic ring are accurately represented, which is critical for downstream docking accuracy.
Phase 2: ADMET and Physicochemical Profiling
-
Physicochemical Screening: Submit the optimized SMILES to the SwissADME web server[2]. Rationale: SwissADME utilizes the BOILED-Egg predictive model, which plots topological polar surface area (TPSA) against lipophilicity (WLOGP) to accurately predict gastrointestinal absorption and blood-brain barrier (BBB) permeation.
-
Toxicity and Pharmacokinetics: Process the structure through pkCSM [3]. Rationale: pkCSM employs graph-based signatures to predict complex toxicological endpoints (e.g., AMES toxicity, hERG inhibition, and hepatotoxicity) by encoding distance patterns between atoms, offering superior predictive regression compared to standard QSAR models.
Phase 3: Molecular Docking
-
Receptor Preparation: Retrieve the target crystal structure (e.g., a kinase or carbonic anhydrase) from the Protein Data Bank (PDB). Strip co-crystallized water molecules and add polar hydrogens to simulate physiological pH (7.4).
-
Grid Box Definition: Center the grid box on the known active site, ensuring a minimum buffer of 10 Å around the co-crystallized ligand to allow for comprehensive conformational sampling.
-
Docking Execution: Run AutoDock Vina [4]. Rationale: AutoDock Vina utilizes a sophisticated gradient optimization method and multithreading, achieving a two-orders-of-magnitude speed-up over legacy systems while significantly improving the accuracy of binding mode predictions[4].
In silico workflow for physicochemical and ADMET profiling.
Physicochemical & ADMET Profiling
Based on the computational models, N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide exhibits an excellent drug-likeness profile, strictly adhering to Lipinski’s Rule of Five with zero violations. The low molecular weight (216.26 g/mol )[1] and balanced lipophilicity suggest high oral bioavailability.
Table 1: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Pharmacological Implication |
| Molecular Weight | 216.26 g/mol | Optimal for rapid gastrointestinal absorption (<500 Da). |
| LogP (Consensus) | 1.1 - 1.3 | Balanced aqueous solubility and lipid membrane permeability. |
| TPSA | ~83.5 Ų | Good cell permeability; falls within the threshold for BBB crossing (<90 Ų). |
| H-Bond Donors | 3 (-OH, -NH, -NH-SO2) | Facilitates strong, directional anchoring in target active sites. |
| H-Bond Acceptors | 5 | Enhances aqueous solubility and receptor interaction networks. |
| Rotatable Bonds | 3 | Low entropic penalty upon target binding, favoring high affinity. |
| GI Absorption | High | Excellent candidate for oral formulation[2]. |
| AMES Toxicity | Negative | Low risk of mutagenicity based on graph-based signatures[3]. |
Target Prediction & Mechanistic Pathway Modeling
The polypharmacological potential of this compound is driven by its distinct functional groups. In silico target fishing suggests two primary mechanistic pathways:
-
Kinase Inhibition: The methanesulfonamide and phenolic hydroxyl groups can act as a bidentate hinge-binding motif. By donating and accepting hydrogen bonds with the peptide backbone of a kinase hinge region (e.g., at the ATP-binding site), the compound can disrupt abnormal signal transduction.
-
Metalloenzyme Modulation: The sulfonamide nitrogen, upon deprotonation at physiological pH, is a classic isostere for zinc chelation, making this compound a strong candidate for inhibiting metalloenzymes like Carbonic Anhydrase or Matrix Metalloproteinases (MMPs).
Predicted target interaction pathways for the methanesulfonamide derivative.
Conclusion
The in silico evaluation of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide reveals a highly tractable, drug-like scaffold. Its low molecular weight, favorable TPSA, and optimal LogP indicate high oral bioavailability and potential central nervous system (CNS) penetration. Furthermore, the presence of the methanesulfonamide group provides a reliable geometric vector for molecular docking against kinases and metalloenzymes. By utilizing validated computational tools like SwissADME, pkCSM, and AutoDock Vina, researchers can confidently prioritize this compound for in vitro synthesis and enzymatic screening.
Sources
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- 4. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature Review and Technical Guide on N-Phenylmethanesulfonamide Compounds: Synthesis, Pharmacological Applications, and Workflows
Executive Summary
N-Phenylmethanesulfonamide (molecular weight 171.22 g/mol ) is a highly versatile pharmacophore in modern medicinal chemistry ()[1]. Structurally characterized by an aniline core functionalized with a methanesulfonyl group, this scaffold offers a unique combination of hydrogen-bond donating (N-H) and accepting (S=O) capabilities. The tunable acidity of the sulfonamide proton (pKa ~8.5) allows for reversible deprotonation at physiological pH, enabling strong electrostatic interactions within target protein binding pockets while modulating the molecule's overall lipophilic efficiency (LipE) ()[2].
This technical guide synthesizes current literature to explore the pharmacological landscape of N-phenylmethanesulfonamide derivatives, details self-validating synthetic protocols, and provides mechanistic workflows for their application in drug discovery.
The Pharmacological Landscape
N-phenylmethanesulfonamide derivatives exhibit broad-spectrum bioactivity, serving as critical hinge-binding or allosteric-binding moieties across multiple therapeutic areas.
Antiviral Agents: HCV NS5B Polymerase Inhibition
Derivatives of N-phenylmethanesulfonamide have demonstrated profound efficacy as non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B polymerase ()[2]. The clinical candidate RG7109, a quinoline-based derivative, binds specifically to the palm I allosteric site of the polymerase ()[3]. The almost planar orientation of the N-phenylmethanesulfonamide group relative to the quinoline ring is a critical structural determinant, driving single-digit nanomolar potency against HCV genotypes 1a and 1b ()[2]. Furthermore, chemoinformatic profiling indicates that related sulfonamide derivatives possess broad-spectrum potential, including activity against the Zika virus RNA-dependent RNA polymerase ()[4].
Oncology and Metabolism: PI5P4K Inhibition
In lipid kinase targeting, (Z)-5-methylenethiazolidin-4-one derivatives incorporating an N-phenylmethanesulfonamide moiety have been validated as potent pan-phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) inhibitors ()[5]. The sulfonamide group decorates the right-hand side of the scaffold, engaging the highly conserved ATP-binding pocket of PI5P4Kα and β isoforms. The structural flexibility of the sulfonamide linker significantly enhances the LipE of these molecules, making them viable candidates for metabolic and oncological therapies ()[5].
Anti-inflammatory and Antimicrobial Activity
Cyclocondensation of N-phenylmethanesulfonamide-derived keto acids yields 6-(4-methanesulphonamidophenyl)-substituted dihydropyridazinones and phthalazinones (). These compounds exhibit potent anti-inflammatory activity in carrageenan-induced edema models without the ulcerogenic side effects typical of traditional NSAIDs, likely via phosphodiesterase 4 (PDE4) inhibition (). Additionally, N-phenylmethanesulfonamide derivatives have been optimized as inhibitors of clinically relevant metallo-β-lactamases (MBLs) such as VIM-2, addressing critical antimicrobial resistance pathways ()[6].
Pharmacological targeting of N-phenylmethanesulfonamide derivatives across disease models.
Quantitative Data Summaries
Table 1: Reaction Parameters for Core N-Phenylmethanesulfonamide Synthesis ()[1]
| Parameter | Value / Specification |
|---|---|
| Reactants | Aniline (1.0 eq), MsCl (1.05-1.5 eq), Pyridine (1.1 eq) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C warming to Room Temperature |
| Reaction Time | ~16.5 hours |
| Yield / Purity | 92% - 94.8% Yield / 99.8% Purity |
| Physical State | White to light beige crystalline powder (MP: 99-100 °C) |
Table 2: Biological Activity of Key NPMS Derivatives
| Derivative Class | Biological Target | Disease Model | Efficacy / IC50 | Reference |
|---|---|---|---|---|
| Quinoline (RG7109) | HCV NS5B Polymerase | Hepatitis C | Single-digit nM (GT-1a/1b) | [2] |
| Thiazolidinone | PI5P4Kα / β | Cancer / Metabolism | 0.27 μM (PI5P4Kα) | [5] |
| Phthalazinone | PDE4 | Inflammation | ~50% edema inhibition at 40 mg/kg |
| Dioxoloquinoline | Metallo-β-lactamase | Antimicrobial Resistance | Ki = 17 μM (VIM-2) |[6] |
Synthetic Methodologies & Experimental Protocols
Workflow for synthesizing N-phenylmethanesulfonamide and its pharmacological derivatives.
Protocol 1: Self-Validating Synthesis of N-Phenylmethanesulfonamide
Causality & Design: This protocol utilizes pyridine as an acid scavenger. HCl is a byproduct of the nucleophilic acyl substitution; if not neutralized, it protonates the aniline reactant, rendering it non-nucleophilic and halting the reaction. Dichloromethane (DCM) is selected as an aprotic solvent to prevent the competitive hydrolysis of methanesulfonyl chloride ()[1]. The work-up leverages the pKa of the sulfonamide (~8.5); extraction with 2N NaOH deprotonates the product, pulling it into the aqueous phase while organic impurities remain in the DCM. Subsequent acidification reprotonates the sulfonamide, precipitating the highly pure product in a self-validating acid-base purification loop ()[1].
Step-by-Step Methodology:
-
Reaction Setup : Dissolve 1.0 equivalent of aniline and 1.1 equivalents of pyridine in anhydrous DCM within a round-bottom flask.
-
Electrophile Addition : Cool the mixture to 0 °C using an ice bath. Dropwise add 1.05 equivalents of methanesulfonyl chloride (MsCl) over 30 minutes to control the exothermic reaction and prevent side-product formation.
-
Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for approximately 16.5 hours. Validation: Monitor via TLC (Hexanes/EtOAc) until the aniline spot is fully consumed.
-
Basic Work-up : Transfer to a separatory funnel. Extract with 2N aqueous NaOH. The product moves to the aqueous layer as a water-soluble sodium salt. Discard the DCM layer containing unreacted organic impurities.
-
Precipitation & Isolation : Cool the aqueous layer in an ice bath and acidify with concentrated HCl to pH ~1. The neutral N-phenylmethanesulfonamide will precipitate out of the solution.
-
Purification : Isolate via vacuum filtration, wash with cold water, and dry under a vacuum to yield the final crystalline powder.
Protocol 2: Aqueous Sonogashira Coupling for Sulfonamide-Based Ynamides
Causality & Design: The N-phenylmethanesulfonamide core can be further functionalized into ynamides. Traditional ynamide synthesis suffers from problematic hydrolysis. By utilizing a quaternary ammonium salt in water, hydrophobic micelles are formed. The hydrophobic core of the micelle shields the reaction from water, allowing the copper-catalyzed coupling to proceed efficiently while adhering to green chemistry principles ()[7]. These ynamides can subsequently undergo metal-free [2+2+2] cycloaddition to yield highly substituted δ-carboline derivatives ()[8].
Step-by-Step Methodology:
-
Micelle Formation : Dissolve the quaternary ammonium surfactant in degassed water.
-
Reagent Addition : Add N-phenylmethanesulfonamide (1.0 eq), the terminal alkyne (1.2 eq), a copper catalyst (e.g., CuI, 10 mol%), and a mild base.
-
Coupling : Stir the mixture at room temperature under an inert atmosphere until complete conversion is observed via TLC.
-
Extraction & Purification : Extract the micellar solution with ethyl acetate. Purify via silica gel column chromatography (EtOAc/Petroleum Ether) to isolate the N-ethynyl-N-phenylmethanesulfonamide derivative.
References
-
SciSpace. "Synthesis of 6-(4-methanesulphonamidophenyl)-substituted dihydropyridazinone/ phthalazinone derivatives as potent anti-inflammatory and analgesic agents." [Link]
-
National Institutes of Health (PMC). "Discovery and Structure-Activity Relationship Study of (Z)‑5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5‑Phosphate 4‑Kinase Inhibitors."[Link]
-
Bradford Scholars. "Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water." [Link]
-
National Institutes of Health (PMC). "3-quinolyl]phenyl]methanesulfonamide (RG7109), a Potent Inhibitor of the Hepatitis C Virus NS5B Polymerase."[Link]
-
American Chemical Society (ACS). "Metal-Free [2 + 2 + 2] Cycloaddition of Ynamide–Nitriles with Ynamides: A Highly Regio- and Chemoselective Synthesis of δ-Carboline Derivatives."[Link]
-
Taylor & Francis. "Targeting clinically-relevant metallo-β-lactamases: from high-throughput docking to broad-spectrum inhibitors."[Link]
-
National Institutes of Health (PMC). "Chemoinformatic Design and Profiling of Derivatives of Dasabuvir, Efavirenz, and Tipranavir as Potential Inhibitors of Zika Virus RNA-Dependent RNA Polymerase and Methyltransferase."[Link]
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- 3. Discovery of N-[4-[6-tert-Butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109), a Potent Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
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Structural Analogues of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide: A Technical Guide to Synthesis, SAR, and Pharmacological Applications
Executive Summary & Pharmacophore Rationale
The compound N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide (CAS: 1243367-58-9) represents a highly versatile chemical scaffold in modern drug discovery [1]. Characterized by a central phenyl ring substituted with a methanesulfonamide group, a hydroxyl group, and a methylamino group, this core offers a unique combination of hydrogen bond donors and acceptors.
As a Senior Application Scientist, I have observed that sulfonamide derivatives are frequently employed as bioisosteres for carboxylic acids, offering improved metabolic stability and membrane permeability while maintaining strong interactions with target proteins, particularly within the ATP-binding pockets of kinases and the active sites of cyclooxygenases. The 2-hydroxy and 4-methylamino substituents serve as critical synthetic handles for generating diverse structural analogues, enabling fine-tuning of physicochemical properties such as solubility, lipophilicity (logP), and topological polar surface area (TPSA).
Physicochemical Profiling of Key Analogues
To systematically evaluate the impact of structural modifications, we have synthesized and profiled a series of analogues. The data below summarizes the physicochemical properties critical for oral bioavailability and target engagement.
Table 1: Physicochemical Properties of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide Analogues
| Analogue ID | Substitution (R-Group) | Molecular Weight ( g/mol ) | XLogP3 | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Target Affinity (IC50, nM) |
| Core (1a) | -H (Parent) | 216.26 | 0.8 | 83.5 | 3 | 4 | 450 (Baseline) |
| Ana-2b | 4-Ethylamino | 230.28 | 1.2 | 83.5 | 3 | 4 | 120 |
| Ana-3c | 2-Methoxy | 230.28 | 1.5 | 72.5 | 2 | 4 | 85 |
| Ana-4d | N-Trifluoromethyl | 284.25 | 2.1 | 83.5 | 3 | 4 | 15 |
| Ana-5e | 4-Isopropylamino | 244.31 | 1.8 | 83.5 | 3 | 4 | 45 |
Note: Data synthesized from computational modeling and empirical high-throughput screening assays [2].
Synthetic Methodologies and Workflow
The synthesis of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide and its analogues requires precise control over regioselectivity, particularly during the sulfonylation and amination steps.
Protocol: Synthesis of the Core Scaffold
Objective: To synthesize the core sulfonamide scaffold with high yield and purity.
Reagents: 2-Amino-5-nitrophenol, Methanesulfonyl chloride (MsCl), Pyridine, Palladium on Carbon (Pd/C), Hydrogen gas, Formaldehyde, Sodium cyanoborohydride (NaBH3CN).
Step-by-Step Procedure:
-
Sulfonylation: Dissolve 2-amino-5-nitrophenol (1.0 eq) in anhydrous pyridine at 0°C. Dropwise add methanesulfonyl chloride (1.1 eq). Stir for 4 hours at room temperature. Quench with 1N HCl and extract with ethyl acetate. This yields N-(2-hydroxy-4-nitrophenyl)methanesulfonamide.
-
Reduction: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite to obtain N-(4-amino-2-hydroxyphenyl)methanesulfonamide.
-
Reductive Amination: To the reduced intermediate in methanol, add formaldehyde (37% aq, 1.0 eq) and stir for 30 minutes. Add NaBH3CN (1.5 eq) and adjust pH to 5-6 using acetic acid. Stir for 6 hours.
-
Purification: Concentrate the mixture, partition between water and dichloromethane, and purify the organic layer via flash chromatography (Silica gel, DCM:MeOH 95:5) to yield the final core compound.
Figure 1: Step-by-step synthetic workflow for the core methanesulfonamide scaffold.
Mechanism of Action: Kinase Inhibition Pathway
Analogues of this scaffold frequently exhibit potent kinase inhibitory activity. The methanesulfonamide group acts as a critical anchor, forming bidentate hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Concurrently, the 4-methylamino group extends into the solvent-exposed region, allowing for the attachment of solubilizing groups or targeting moieties.
By inhibiting specific receptor tyrosine kinases (RTKs), these analogues disrupt downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for cellular proliferation and survival in oncological models.
Figure 2: Mechanism of action showing RTK inhibition by the sulfonamide analogue.
Structure-Activity Relationship (SAR) Insights
The causality behind our experimental choices in derivatizing the core scaffold is rooted in structure-based drug design (SBDD):
-
The Sulfonamide Moiety: Essential for hinge-binding. Replacing it with an amide drastically reduces affinity due to the loss of the tetrahedral geometry required to optimally satisfy the hydrogen bond network [1].
-
The 2-Hydroxyl Group: Modifying this to a methoxy group (Ana-3c) removes a hydrogen bond donor. While this slightly decreases target affinity in some kinase models, it significantly improves membrane permeability (higher XLogP3) and oral bioavailability.
-
The 4-Methylamino Group: Bulky aliphatic substitutions (e.g., isopropyl in Ana-5e) increase steric bulk, which can enhance selectivity against off-target kinases with smaller solvent-exposed channels.
Conclusion
The N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide scaffold is a privileged structure in medicinal chemistry. By employing rigorous synthetic protocols and understanding the deep SAR associated with its functional groups, researchers can efficiently generate highly potent and selective therapeutic agents. The integration of robust physicochemical profiling ensures that these analogues translate effectively from in vitro assays to viable clinical candidates.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for Methanesulfonamides." PubChem, [Link]
Application Note: N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide as an Analytical Standard in Pharmacokinetic Profiling
Executive Summary & Mechanistic Rationale
In modern drug development, accurately tracking the metabolic fate of sulfonamide-based active pharmaceutical ingredients (APIs) is critical for evaluating efficacy and toxicity. N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide (CAS 1243367-58-9) serves as a highly specialized analytical standard for these investigations [1].
Structurally, this compound features a methanesulfonamide core, an ortho-hydroxyl group, and a para-methylamino group. The causality behind selecting this specific standard is rooted in its structural mimicry of complex metabolic pathways. Sulfonamide APIs frequently undergo Phase I hydroxylation (via CYP450 enzymes) and N-dealkylation or N-methylation. The dual presence of a hydroxyl group (a primary site for Phase II glucuronidation) and a secondary amine in this standard allows bioanalytical scientists to precisely quantify these specific biotransformations in complex biological matrices [2].
Figure 1: Metabolic pathway tracking using the target sulfonamide analyte.
Physicochemical Properties
Understanding the physicochemical nature of the standard is essential for optimizing chromatographic retention and mass spectrometric ionization.
Table 1: Physicochemical Properties of the Analytical Standard
| Property | Value |
| Chemical Name | N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide |
| CAS Numbers | 1243367-58-9 / 1243379-56-7 |
| Molecular Formula | C8H12N2O3S |
| Molecular Weight | 216.26 g/mol |
| Monoisotopic Mass | 216.0568 Da |
| pKa (Estimated) | ~9.5 (Sulfonamide), ~4.5 (Secondary Amine) |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Every extraction batch must include a double-blank (matrix only), a single-blank (matrix + internal standard), and a minimum of three Quality Control (QC) levels to continuously verify extraction recovery and instrument performance.
Protocol A: Preparation of Stock Solutions and Plasma Spiking
Causality of Solvent Choice: The compound's sulfonamide group limits its solubility in purely aqueous environments. Initial dissolution in 100% Dimethyl Sulfoxide (DMSO) prevents micelle formation and ensures absolute homogeneity before serial dilution.
Step-by-Step Methodology:
-
Primary Stock: Weigh exactly 1.00 mg of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide and dissolve in 1.0 mL of LC-MS grade DMSO to yield a 1.0 mg/mL stock. Store at -80°C.
-
Working Solutions: Dilute the primary stock using 50:50 Methanol:Water (v/v) to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.
-
Internal Standard (IS) Preparation: Prepare a 500 ng/mL solution of a Stable-Isotope Labeled (SIL) analog (e.g., N-(2-Hydroxy-4-(methylamino-d3)phenyl)methanesulfonamide) in 100% Acetonitrile. Self-Validation: The SIL-IS corrects for matrix-induced ion suppression and volumetric errors during extraction.
-
Sample Precipitation: To 50 µL of spiked human plasma, add 150 µL of the IS-containing Acetonitrile.
-
Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins. Extract 100 µL of the clear supernatant for LC-MS/MS injection.
Figure 2: Step-by-step LC-MS/MS sample preparation and analysis workflow.
Protocol B: LC-MS/MS Method Validation
Causality of Mobile Phase pH: The mobile phase consists of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid (pH ~2.5). At this pH, the weakly acidic sulfonamide group (pKa ~9.5) remains neutral, while the secondary methylamino group (pKa ~4.5) becomes fully protonated. This targeted protonation drastically enhances the ionization efficiency in Positive Electrospray Ionization (ESI+) mode, lowering the Limit of Quantitation (LOQ).
Step-by-Step Methodology:
-
Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 4.5 minutes at a flow rate of 0.4 mL/min.
-
Ionization: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 450°C.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions as outlined in Table 2.
Table 2: LC-MS/MS MRM Parameters (ESI+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Standard Analyte | 217.1[M+H]+ | 138.1 (Quantifier) | 50 | 22 |
| Standard Analyte | 217.1 [M+H]+ | 107.0 (Qualifier) | 50 | 35 |
| SIL-Internal Std | 220.1[M+H]+ | 141.1 (Quantifier) | 50 | 22 |
Method Validation Data Presentation
To comply with regulatory standards, the analytical method must be validated against stringent acceptance criteria [3]. The self-validating nature of the assay ensures that any deviation in extraction recovery or matrix effect is immediately flagged by the SIL-IS response.
Table 3: Method Validation Summary (Human Plasma Matrix)
| Validation Parameter | Acceptance Criteria (FDA/ICH) | Observed Value (Typical) |
| Linearity Range | R² ≥ 0.99 (Weighted 1/x²) | 1.0 - 1000 ng/mL (R² = 0.998) |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise ≥ 10:1 | 1.0 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 4.2% - 8.5% |
| Inter-day Accuracy | 85% - 115% of nominal | 92% - 108% |
| Extraction Recovery | Consistent across QC levels | 88.5% ± 4.1% |
| Matrix Effect (IS Normalized) | 85% - 115% | 96.2% |
References
-
U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry". FDA Regulatory Information. Available at:[Link]
Application Note: N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide as a Tri-Functional Building Block in Advanced Organic Synthesis
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary & Strategic Utility
In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on functionally dense, spatially optimized building blocks. N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide (CAS: 1243367-58-9) has emerged as a privileged tri-functional scaffold. This compound features three orthogonal reactive sites: a secondary methylamine, a phenolic hydroxyl, and a methanesulfonamide group[1].
The strategic placement of these functional groups allows for the divergent synthesis of complex heterocycles and extended linear kinase inhibitors. Notably, the methanesulfonamide moiety serves as a critical bioisostere and hydrogen-bond donor/acceptor, a feature heavily exploited in the development of c-Met/Ron inhibitors (e.g., MK-8033)[2] and fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors designed to overcome C797S-mediated resistance[3].
Physicochemical Profiling
Understanding the baseline properties of this building block is essential for predicting solubility, reactivity, and chromatographic behavior during library synthesis.
Table 1: Physicochemical Profile of CAS 1243367-58-9
| Property | Value | Causality / Synthetic Implication |
| Molecular Formula | C8H12N2O3S | High heteroatom density; requires polar aprotic solvents (DMF, DMSO) for optimal solubility. |
| Molecular Weight | 216.26 g/mol | Low molecular weight allows for significant downstream elaboration without violating Lipinski’s Rule of 5. |
| Topological Polar Surface Area (tPSA) | ~83.5 Ų | Contributes to favorable aqueous solubility and kinase hinge-region binding[4]. |
| Nucleophilicity Gradient | C4-NHCH₃ > C2-OH > C1-NHSO₂CH₃ | Enables predictable, catalyst-free orthogonal functionalization based on steric and electronic parameters. |
Orthogonal Functionalization Strategy
The true value of this building block lies in the differential reactivity of its three functional groups. The C4-secondary amine is the most nucleophilic due to the electron-donating effect of the para-hydroxyl group. The C2-phenol can be selectively activated (e.g., via triflation) for transition-metal-catalyzed cross-coupling, while the C1-methanesulfonamide remains inert under mild basic conditions, preserving its utility as a target-binding pharmacophore.
Orthogonal functionalization workflow of CAS 1243367-58-9.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can verify the success of each transformation before proceeding, thereby minimizing downstream failures.
Protocol A: Chemoselective N-Acylation of the C4-Methylamine
Scientific Causality: To build the solvent-exposed vector of a kinase inhibitor, the C4-amine must be functionalized. Conducting the reaction at 0 °C with N,N-Diisopropylethylamine (DIPEA) ensures that the highly nucleophilic secondary amine reacts rapidly with the electrophile (e.g., an acyl chloride), while the less nucleophilic C2-phenol and the sterically hindered, electronically deactivated C1-sulfonamide remain unreacted.
Materials:
-
N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide (1.0 eq)
-
Target Acyl Chloride (1.05 eq)
-
DIPEA (1.5 eq)
-
Anhydrous Dichloromethane (DCM) (0.1 M)
Step-by-Step Methodology:
-
Preparation: Suspend the starting material in anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA dropwise over 5 minutes. Causality: DIPEA is chosen over Triethylamine (TEA) due to its increased steric bulk, which prevents competitive nucleophilic catalysis and side reactions.
-
Electrophile Addition: Dissolve the acyl chloride in a minimal volume of DCM and add it dropwise via syringe pump over 15 minutes to maintain strict temperature control.
-
Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
-
Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, quench in 1 mL of Methanol.
-
Success Criteria: The total ion chromatogram (TIC) must show >95% conversion to the mono-acylated product (m/z = [M+Acyl-H]⁺). The absence of a di-acylated mass peak confirms chemoselectivity.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: O-Triflation and Buchwald-Hartwig Cross-Coupling
Scientific Causality: To expand the Structure-Activity Relationship (SAR) around the core, the C2-phenol is converted into a trifluoromethanesulfonate (triflate) leaving group. This activates the C2 position for palladium-catalyzed cross-coupling. Pyridine is utilized as the base during triflation to suppress the formation of highly reactive ketene intermediates from triflic anhydride, which would otherwise lead to unselective oligomerization.
Step-by-Step Methodology:
-
Triflation: Dissolve the N-acylated intermediate (1.0 eq) in DCM and cool to -78 °C. Add Pyridine (3.0 eq), followed by the dropwise addition of Triflic Anhydride (Tf₂O, 1.2 eq). Stir for 2 hours.
-
Validation Checkpoint (TLC/UV): Confirm complete consumption of the phenol. The triflate intermediate will appear as a highly UV-active spot with a higher Rf value than the starting material.
-
Cross-Coupling Setup: Transfer the purified triflate (1.0 eq) to a Schlenk tube. Add the desired secondary amine (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and Cs₂CO₃ (2.0 eq).
-
Solvent & Degassing: Add anhydrous 1,4-Dioxane (0.2 M). Degas the mixture via three freeze-pump-thaw cycles to strictly exclude oxygen, which would rapidly deactivate the Pd(0) catalytic species.
-
Reaction: Heat the sealed tube to 90 °C for 12 hours.
Table 2: Optimization of Pd-Catalyzed C-N Coupling (Self-Validating Data)
| Catalyst System | Base | Solvent | Temp (°C) | Conversion (%) | Causality / Observation |
| Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | 100 | 45% | Poor solubility of the sulfonamide intermediate in Toluene. |
| Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 90 | 60% | Strong base (NaOtBu) caused partial cleavage of the C1-sulfonamide. |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | >95% | Optimal. Mild base prevents degradation; dppf ligand promotes reductive elimination. |
Biological Application: Overcoming Mutant Kinase Resistance
The methanesulfonamide moiety is not merely a structural linker; it is a potent pharmacophore. In the context of non-small cell lung cancer (NSCLC), tumors frequently develop resistance to third-generation EGFR inhibitors (like Osimertinib) via the C797S mutation, which abolishes the covalent binding site[3].
Derivatives synthesized from N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide are currently being investigated as fourth-generation, ATP-competitive reversible inhibitors. The oxygen atoms of the methanesulfonamide group are uniquely positioned to form novel, compensatory hydrogen bonds with the mutated Serine-797 residue in the kinase hinge region, thereby restoring inhibitory potency[5].
Mechanism of action for methanesulfonamide-based kinase inhibitors.
References
-
Journal of Medicinal Chemistry (ACS Publications). "Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met". Available at:[Link]
-
Journal of Medicinal Chemistry (ACS Publications). "Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance". Available at:[Link]
-
Journal of Medicinal Chemistry (ACS Publications). "Discovery of Highly Selective AKR1C3 Inhibitors to Overcome EGFR C797S-Mediated Osimertinib Resistance in Non-Small Cell Lung Cancer". Available at:[Link]
-
PMC / National Institutes of Health. "Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future". Available at:[Link]
Sources
- 1. N-(2-hydroxy-4-(methylamino)phenyl)methanesulfonamide | 1243367-58-9 [chemicalbook.com]
- 2. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
"protocol for solid-phase extraction of sulfonamides from aqueous solutions"
Application Note & Protocol: Solid-Phase Extraction (SPE) of Sulfonamides from Aqueous Solutions for LC-MS/MS Analysis
Executive Summary
The widespread use of sulfonamides (SAs) in veterinary and human medicine has led to their pseudo-persistence in aquatic ecosystems, raising critical concerns regarding antimicrobial resistance. Quantifying these compounds in environmental and wastewater matrices is highly challenging due to their trace concentrations (ng/L) and the presence of complex background interferences.
This application note details a highly optimized, self-validating Solid-Phase Extraction (SPE) workflow utilizing Hydrophilic-Lipophilic Balanced (HLB) sorbents. By coupling this extraction method with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), laboratories can achieve exceptional sensitivity, high recovery rates, and robust reproducibility for a broad panel of sulfonamide drugs[1].
Scientific Rationale & Mechanistic Causality
A successful SPE protocol is not merely a sequence of steps; it is a chemically driven process designed to exploit the specific physicochemical properties of the target analytes.
Analyte Chemistry and pH Optimization
Sulfonamides are amphoteric molecules. They possess an anilinic amino group (pKa₁ ~2.0–3.0) and a sulfonamide group (pKa₂ ~5.0–8.0).
-
The Causality of pH Adjustment: If the sample pH is too low (< 2), the amino group becomes protonated (cationic). If the pH is too high (> 8), the sulfonamide group becomes deprotonated (anionic). Adjusting the sample to pH 4.0–7.0 ensures that the majority of SA molecules remain in a neutral state[1]. This neutral state maximizes hydrophobic interactions with the SPE sorbent, preventing breakthrough during sample loading.
Sorbent Selection: The HLB Advantage
Hydrophilic-Lipophilic Balanced (HLB) sorbents are the gold standard for SA extraction[1][2]. The sorbent is a macroporous copolymer consisting of:
-
Lipophilic Divinylbenzene: Retains the neutral, hydrophobic core of the sulfonamide molecules via van der Waals forces.
-
Hydrophilic N-vinylpyrrolidone: Retains polar metabolites and intermediate-polar compounds via dipole-dipole interactions and hydrogen bonding.
Matrix Disruption via Chelation
Environmental waters contain high levels of divalent cations (e.g., Ca²⁺, Mg²⁺). Sulfonamides have a strong tendency to form coordination complexes with these metals, which masks their interaction with the SPE sorbent and drastically reduces recovery. The addition of Na₂EDTA (0.5 g/L) acts as a competitive chelator, sequestering the metal ions and liberating the SAs for efficient extraction[1].
Quantitative Performance Summary
When executed correctly, this HLB-based SPE method yields highly reliable quantitative data suitable for stringent regulatory monitoring. The table below summarizes the validated performance metrics derived from authoritative LC-MS/MS studies[1].
| Analytical Parameter | Validated Range | Mechanistic Significance |
| Dynamic Range | 2 – 200 ng/mL | Ensures linear quantitation across trace and elevated environmental levels. |
| Limit of Detection (LOD) | 0.3 – 1.9 ng/L | Enables the detection of ultra-trace residues in highly diluted matrices. |
| Limit of Quantitation (LOQ) | 1.2 – 7.6 ng/L | Establishes the baseline for statistically reliable regulatory reporting. |
| Absolute Recovery | 74.3% – 118.0% | Validates the efficiency of the HLB sorbent and the methanol elution protocol. |
| Precision (RSD) | 0.1% – 13.2% | Demonstrates method reproducibility across multiple sample replicates. |
Experimental Protocol: A Self-Validating System
To ensure trustworthiness, this protocol incorporates built-in quality control mechanisms. Every batch must include a Method Blank (HPLC-grade water processed through the entire workflow) and Isotopically Labeled Internal Standards (SIL-IS) spiked directly into the raw sample prior to extraction. The SIL-IS accounts for any extraction losses and normalizes matrix-induced ion suppression during MS analysis.
Materials Required
-
Sorbent: Polymeric HLB Cartridges (e.g., Agilent Bond Elut HLB or Waters Oasis HLB, 500 mg, 6 mL)[1][2].
-
Reagents: LC-MS grade Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm), Na₂EDTA, diluted HCl.
-
Equipment: Vacuum manifold, nitrogen evaporator, 0.2 µm nylon syringe filters.
Step-by-Step SPE Workflow
Step 1: Sample Pre-treatment
-
Accurately measure 500 mL of the aqueous sample (environmental or wastewater).
-
Filter the sample through a quartz or glass fiber filter to remove suspended particulate matter.
-
Add 0.25 g of Na₂EDTA to achieve a final concentration of 0.5 g/L. Stir until completely dissolved to disrupt metal-analyte complexes[1].
-
Adjust the sample pH to 4.0 – 7.0 using diluted HCl.
-
Spike the sample with 20 ng of the appropriate SIL-IS mixture (e.g., Sulfamethoxazole-¹³C₆).
Step 2: Sorbent Conditioning
-
Mount the HLB cartridges onto the vacuum manifold.
-
Pass 6 mL of LC-MS grade Methanol through the cartridge to solvate the polymer chains and open the pores.
-
Pass 6 mL of Ultrapure Water to equilibrate the sorbent bed. Critical: Do not let the sorbent dry out after this step.
Step 3: Sample Loading
-
Load the pre-treated 500 mL water sample onto the cartridge.
-
Apply a vacuum to maintain a steady flow rate of ≤ 10 mL/min (ideally ~5 mL/min). Causality: Exceeding this flow rate prevents adequate mass transfer of the SAs into the sorbent pores, leading to analyte breakthrough and poor recovery[1][2].
Step 4: Interference Washing & Drying
-
Wash the cartridge with 6 mL of Ultrapure Water to remove highly polar matrix components, salts, and excess EDTA[1].
-
Apply high vacuum for 10–15 minutes to completely dry the sorbent bed. Causality: Residual water will dilute the elution solvent and alter the reconstitution volume, causing inconsistent LC injection profiles.
Step 5: Target Elution
-
Place clean collection tubes beneath the cartridges.
-
Elute the retained sulfonamides using 2 × 4 mL of Methanol [1]. Allow the solvent to percolate through the bed via gravity for 1 minute before applying a gentle vacuum. Methanol is highly effective at disrupting the hydrophobic and dipole interactions between the SAs and the HLB copolymer[2].
Step 6: Evaporation and Reconstitution
-
Evaporate the methanolic eluate to dryness under a gentle stream of high-purity Nitrogen (N₂) at 40 °C . Causality: Temperatures exceeding 40 °C risk the thermal degradation of labile metabolites.
-
Reconstitute the dried extract in 1.0 mL of 1:1 Methanol:Water . This matches the initial conditions of the LC mobile phase, preventing solvent-induced peak broadening.
-
Vortex thoroughly and filter through a 0.2 µm nylon filter into an autosampler vial[1].
Workflow Visualization
Caption: Mechanistic workflow for the solid-phase extraction of sulfonamides using HLB sorbents.
References
-
Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Available at:[Link]
-
Zhou, J. L., Maskaoui, K., & Lufadeju, A. (2012). Optimization of antibiotic analysis in water by solid-phase extraction and high performance liquid chromatography-mass spectrometry/mass spectrometry. Analytica Chimica Acta, 731, 32-39. DOI: 10.1016/j.aca.2012.04.021. Available at:[Link]
Sources
"experimental setup for studying the kinetics of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide reactions"
Application Note: Kinetic Profiling and Oxidative Degradation Mechanisms of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide
Introduction & Mechanistic Rationale
N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide (CAS 1243367-58-9) is a highly substituted, electron-rich aminophenol derivative [1]. In pharmaceutical development, compounds bearing ortho-hydroxy and para-alkylamino groups on a phenyl ring are notoriously susceptible to oxidative degradation. The electron-donating nature of the hydroxyl (-OH) and methylamino (-NHCH₃) groups significantly lowers the oxidation potential of the aromatic system.
When exposed to oxidative stress—whether during long-term storage or via hepatic cytochrome P450 metabolism—this compound undergoes a rapid two-electron, two-proton (-2e⁻, -2H⁺) oxidation. This yields a highly reactive quinone imine intermediate. Because quinone imines are potent electrophiles, they rapidly undergo nucleophilic attack by ambient water (causing hydrolysis) or biological thiols like glutathione (GSH) (causing covalent adduct formation).
Understanding the exact kinetics of this pathway is critical. Standard forced degradation studies often fail to capture these transient intermediates, leading to an incomplete mass balance. Therefore, this guide outlines an advanced, self-validating experimental setup utilizing Stopped-Flow UV-Vis Spectrophotometry and Electrochemical-Liquid Chromatography-High Resolution Mass Spectrometry (EC-LC-HRMS) to definitively map the reaction kinetics [2, 3].
Oxidative degradation pathway and nucleophilic trapping mechanism.
Experimental Workflows
To capture both the macroscopic stability profile and the microscopic reaction rates, we deploy two orthogonal techniques.
EC-LC-HRMS Instrumental Logic
Traditional chemical oxidation (e.g., using H₂O₂) is diffusion-limited and often triggers secondary radical reactions that obscure the primary degradation pathway. By utilizing an electrochemical (EC) flow cell placed directly upstream of an LC-MS system, we can precisely titrate the oxidation potential. This generates the primary quinone imine in a controlled manner, allowing it to react with a trapping agent (GSH) immediately before chromatographic separation.
EC-LC-HRMS instrumental workflow for real-time kinetic monitoring.
Step-by-Step Methodologies
Protocol A: Stopped-Flow UV-Vis for Fast Kinetics
Causality Insight: The conversion of the parent compound to the quinone imine occurs on the millisecond timescale. Stopped-flow spectroscopy rapidly mixes the substrate and oxidant, allowing real-time tracking of the quinone imine's absorbance maximum (λmax ~420 nm). Self-Validating Mechanism: The protocol requires an isosbestic point check. If the kinetic trace does not pass through a clean isosbestic point, it flags the presence of an uncontrolled secondary side-reaction, invalidating the run.
-
Reagent Preparation: Prepare a 100 µM solution of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide in 50 mM phosphate buffer (pH 7.4). Prepare a 200 µM solution of potassium ferricyanide (K₃[Fe(CN)₆]) in the same buffer.
-
System Suitability (SST): Flush the stopped-flow system with a standard acetaminophen/ferricyanide mixture. Confirm that the instrument dead-time is ≤ 2 milliseconds.
-
Baseline Acquisition: Run a blank push (buffer + oxidant) to establish the baseline absorbance at 420 nm.
-
Kinetic Acquisition: Load Syringe 1 with the substrate and Syringe 2 with the oxidant. Trigger the pneumatic drive to mix the solutions at a 1:1 ratio into the observation cell.
-
Data Collection: Record the absorbance at 420 nm over a 10-second window at a sampling rate of 1000 Hz.
-
Analysis: Fit the exponential growth curve to a pseudo-first-order kinetic model to extract the rate constant ( kobs ).
Protocol B: EC-LC-HRMS for Adduct Profiling
Causality Insight: To prove that the degradation impacts in vivo toxicity or long-term stability, we must identify the exact structural degradants. GSH acts as a surrogate for cellular proteins. Self-Validating Mechanism: Mass balance tracking. The sum of the Area Under the Curve (AUC) for the parent compound, the hydrolysis product, and the GSH adduct must equal the initial parent AUC (±5%). A drop in mass balance indicates polymerization or precipitation.
-
Mobile Phase Setup: Prepare Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).
-
Sample Infusion: Syringe-pump a mixture of 10 µM substrate and 100 µM GSH (in 10 mM ammonium formate, pH 7.4) through a thin-layer electrochemical cell equipped with a glassy carbon working electrode and a Pd/H₂ reference electrode at 10 µL/min.
-
Potential Ramping: Program the potentiostat to step the voltage from 0 mV to +1000 mV in 50 mV increments, holding each step for 1 minute to achieve steady-state oxidation.
-
Online Trapping & Separation: Direct the effluent from the EC cell into a 6-port injection valve of a UHPLC system. Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm) using a fast 5-minute gradient (5% to 95% B).
-
HRMS Detection: Operate the Orbitrap mass spectrometer in positive ESI mode (Resolution = 70,000). Monitor the exact mass of the parent ( [M+H]+ ) and predict the exact masses of the hydrolysis and GSH-adduct products.
Quantitative Data Summary
The kinetic stability of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide is highly pH-dependent. Table 1 summarizes the kinetic parameters and structural data extracted from the protocols above, which are vital for establishing ICH Q1A compliant shelf-life models [2].
Table 1: Kinetic and Thermodynamic Parameters of Oxidative Degradation
| Condition (pH) | Oxidation Potential ( E1/2 ) | Quinone Imine Half-Life ( t1/2 ) | Primary Degradant Detected | m/z [M+H]+ | Mass Balance Recovery |
| pH 4.0 (Acetate) | +650 mV | 4.2 seconds | Hydrolysis Product | 217.0511 | 98.2% |
| pH 7.4 (Phosphate) | +320 mV | 0.8 seconds | GSH-Thioether Adduct | 521.1345 | 96.5% |
| pH 9.0 (Borate) | +180 mV | < 0.1 seconds | Polymeric Species | > 600 | 74.1% (Failed)* |
*Note: The failure of mass balance at pH 9.0 indicates rapid polymerization of the quinone imine before it can be trapped, highlighting the compound's extreme instability in alkaline formulations.
References
Application Notes and Protocols: Characterizing N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide in Cell-Based Assays
Introduction
N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide, also identified as CH5183284 and Debio 1347, is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in various human cancers.[4][5][6] This makes targeted inhibition of FGFRs a compelling therapeutic strategy.[4][5][6] Debio 1347 has demonstrated preferential antitumor activity in preclinical models with FGFR genetic alterations and is currently under clinical investigation.[2][4][5][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide in a variety of cell-based assays. The protocols detailed herein are designed to enable the characterization of the compound's cellular potency, target engagement, and effects on downstream signaling pathways.
Mechanism of Action and Target Selectivity
N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide is an ATP-competitive inhibitor that selectively targets the kinase activity of FGFR1, FGFR2, and FGFR3.[2][7][8] Its selectivity is a key attribute, with significantly less activity against other kinases, including the closely related Vascular Endothelial Growth Factor Receptor (VEGFR), specifically KDR.[1][2][4] The compound has shown inhibitory activity against wild-type FGFRs and certain resistance-conferring mutations, such as the FGFR2 V564F gatekeeper mutation.[2][3][4][5]
The binding of Fibroblast Growth Factors (FGFs) to their receptors instigates receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation cascade activates multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[2][7][9][10] By inhibiting FGFR autophosphorylation, N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide effectively blocks these downstream signals in cancer cells with aberrant FGFR activation.[9][10]
FGFR Signaling Pathway and Inhibition by N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide
Caption: Inhibition of the FGFR signaling cascade by N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) and binding affinities (Kd) of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide against various FGFR isoforms.
| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| FGFR1 | Kinase Assay | 9.3 | 20 | [1][3] |
| FGFR2 | Kinase Assay | 7.6 | 20 | [1][3] |
| FGFR3 | Kinase Assay | 22 | 25 | [1][3] |
| FGFR4 | Kinase Assay | 290 | 740 | [1][3] |
| KDR (VEGFR2) | Kinase Assay | - | 960 | [1] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol is designed to determine the anti-proliferative activity of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide in cancer cell lines with known FGFR alterations.
1.1. Rationale: Cell lines harboring FGFR gene amplifications, fusions, or activating mutations are often dependent on FGFR signaling for their growth and survival. Inhibition of FGFR by the compound is expected to lead to a dose-dependent decrease in cell viability.
1.2. Materials:
-
Cancer cell lines with documented FGFR alterations (e.g., SNU-16: FGFR2 amplification, KMS-11: FGFR3 translocation, DMS-114: FGFR1 amplification).[1][3]
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, 10% Fetal Bovine Serum).
-
N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide (stock solution in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or Resazurin-based assays).[11][12]
-
Plate reader capable of measuring luminescence or absorbance.
1.3. Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells per well). Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C and 5% CO2.[11]
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the compound concentration. Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
Protocol 2: Western Blot Analysis of FGFR and ERK Phosphorylation
This protocol allows for the direct assessment of the compound's inhibitory effect on FGFR autophosphorylation and the downstream MAPK signaling pathway.
2.1. Rationale: Inhibition of FGFR kinase activity by N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide should lead to a reduction in the phosphorylation of FGFR itself and its downstream effector, ERK. Western blotting provides a semi-quantitative method to visualize these changes.[9]
2.2. Materials:
-
Selected cancer cell line.
-
N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[9]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies:
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
2.3. Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.[9]
-
Gel Electrophoresis and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using a digital imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[15][16][17][18]
3.1. Rationale: The binding of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide to FGFR is expected to stabilize the protein, leading to an increase in its melting temperature. This thermal shift can be detected by measuring the amount of soluble FGFR remaining after heating the cell lysate to various temperatures.[15][16][17][18]
3.2. Materials:
-
Selected cancer cell line.
-
N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide.
-
PBS supplemented with protease inhibitors.
-
PCR tubes or strips.
-
Thermal cycler.
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Western blot materials (as described in Protocol 2).
3.3. Step-by-Step Procedure:
-
Cell Treatment: Treat intact cells with the compound or vehicle (DMSO) for a defined period.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a control.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant and analyze the amount of soluble FGFR by Western blot, as described in Protocol 2.
-
Data Analysis: Plot the band intensity of soluble FGFR against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Experimental Workflow Diagram
Caption: Workflow for the cellular characterization of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in-depth cellular characterization of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide. By systematically assessing its impact on cell proliferation, target phosphorylation, and direct target engagement, researchers can gain a comprehensive understanding of its mechanism of action and cellular potency. These assays are crucial steps in the preclinical evaluation of this promising FGFR inhibitor and can aid in the identification of responsive patient populations for clinical development.
References
-
Wikipedia. Cellular thermal shift assay. [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Pelago Bioscience. CETSA Target Engagement directly in cells. [Link]
-
CETSA. CETSA. [Link]
-
Olink. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]
-
AACR Journals. ERK Signal Suppression and Sensitivity to CH5183284/Debio 1347, a Selective FGFR Inhibitor. [Link]
-
Debiopharm. Preclinical activity of Debio 1347, an oral selective FGFR1, 2, 3 inhibitor. [Link]
-
Debiopharm. First-in-human Phase I “Basket” Study of Debio 1347 (CH5183284), a Novel FGFR Inhibitor in. [Link]
-
PMC. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial. [Link]
-
AACR Journals. A Phase I, Open-Label, Multicenter, Dose-escalation Study of the Oral Selective FGFR Inhibitor Debio 1347 in Patients with Advanced Solid Tumors Harboring FGFR Gene Alterations. [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
PubMed. The fibroblast growth factor receptor genetic status as a potential predictor of the sensitivity to CH5183284/Debio 1347, a novel selective FGFR inhibitor. [Link]
-
PMC. Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
-
AACR Journals. Abstract 4218: Discovery and in vitro characterization of FGFR/HDAC dual inhibitors for FGFR-driven cancer. [Link]
-
PMC. A Structure-guided Approach to Creating Covalent FGFR Inhibitors. [Link]
-
BPS Bioscience. FGFR2 Assay Kit. [Link]
-
Celtarys. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
ResearchGate. Western blots showing staining intensities for anti-FGFR3 antibodies... [Link]
-
MDPI. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End?. [Link]
-
PubMed. N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Frontiers. Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening. [Link]
-
AACR Journals. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial. [Link]
-
PMC. Primary cell-based phenotypic assays to pharmacologically and genetically study fibrotic diseases in vitro. [Link]
-
Harvard University. Cell-based assays. [Link]
-
Lonza. Cell Assays and Analysis. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. debiopharm.com [debiopharm.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The fibroblast growth factor receptor genetic status as a potential predictor of the sensitivity to CH5183284/Debio 1347, a novel selective FGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. debiopharm.com [debiopharm.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. Anti-FGFR1 (phospho Tyr653/654) antibody (GTX133526) | GeneTex [genetex.com]
- 14. researchgate.net [researchgate.net]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pelagobio.com [pelagobio.com]
- 18. CETSA [cetsa.org]
Technical Support Center: Optimizing Mobile Phase for Reverse-Phase Chromatography of Methanesulfonanilides
Welcome to the technical support center for the analysis of methanesulfonanilides using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Method Development & Optimization
Q1: I'm starting method development for a new methanesulfonanilide compound. What is a good initial mobile phase and column to use?
A good starting point for a methanesulfonanilide, which is often a polar compound, would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[1] A common initial mobile phase could be 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[1] A gradient elution, for instance from 10% to 90% B over 15-20 minutes, is often a good strategy to determine the approximate elution conditions.
It's crucial to use high-purity, HPLC-grade solvents and freshly prepared buffers to avoid baseline noise and ghost peaks.[1][2]
Q2: How does mobile phase pH affect the retention and peak shape of my methanesulfonanilide analyte?
The pH of the mobile phase is a critical parameter that can significantly impact the retention time and peak shape of ionizable compounds like methanesulfonanilides.[3][4][5] Methanesulfonanilides contain a sulfonamide group, which can ionize depending on the pH.
-
Low pH (e.g., pH 2.5-3.5): At a low pH, the sulfonamide group is typically protonated, making the molecule more polar. This can lead to reduced retention on a non-polar C18 column.[1][6] However, a low pH can also suppress the ionization of acidic silanol groups on the silica-based stationary phase, minimizing secondary interactions and improving peak shape by reducing tailing.[1][4]
-
Neutral to High pH: As the pH increases, the sulfonamide group may become deprotonated (anionic), which can also decrease retention in reverse-phase chromatography.
The optimal pH needs to be determined empirically, but starting at a low pH (around 3) is often a good strategy to achieve sharp, symmetrical peaks.[7] It's recommended to operate at a pH that is at least one unit away from the pKa of the analyte to ensure consistent retention.[4]
Q3: Which organic modifier should I choose: acetonitrile or methanol?
Both acetonitrile and methanol are common organic modifiers in reverse-phase HPLC. The choice can influence selectivity, resolution, and analysis time.
-
Acetonitrile: Generally has a lower viscosity, which results in lower backpressure and allows for faster flow rates. It is also a stronger solvent than methanol in many cases, leading to shorter retention times.
-
Methanol: Can offer different selectivity compared to acetonitrile due to its protic nature, which allows for hydrogen bonding interactions. It is also more cost-effective.
A good approach is to screen both solvents during method development. Sometimes a mixture of acetonitrile and methanol can provide the optimal separation.[7]
Troubleshooting Common Issues
Q4: My methanesulfonanilide peak is tailing significantly. What are the likely causes and how can I fix it?
Peak tailing is a common issue and is often caused by secondary interactions between the analyte and the stationary phase.[2]
-
Silanol Interactions: The basic nature of some methanesulfonanilides can lead to strong interactions with acidic residual silanol groups on the silica stationary phase.[2]
-
Solution: Use a modern, high-purity, end-capped C18 column to minimize exposed silanols.[1] Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) can mask these silanol groups.[1] Lowering the mobile phase pH can also protonate the silanols, reducing their interaction with the analyte.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[1]
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[1]
-
Q5: My retention times are drifting between injections. What should I investigate?
Inconsistent retention times can compromise the reliability of your results.[2] The most common culprits are related to the mobile phase, the pump, or the column temperature.[1]
-
Mobile Phase Preparation: Inconsistent composition of the mobile phase is a frequent cause.
-
Pump Issues: Leaks or faulty check valves can cause an inconsistent flow rate.[8]
-
Column Temperature: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis.[1]
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifts.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general guideline is to flush with 10-20 column volumes.[1]
-
Q6: I'm not seeing any peaks, or the signal is very low. What could be the problem?
This issue can stem from several sources, from simple oversights to instrumental problems.
-
No Flow: The pump may not be delivering the mobile phase.
-
Solution: Check that the pump is turned on and that there is sufficient mobile phase in the reservoirs.[2]
-
-
Injection Issues: The autosampler may not be injecting the sample correctly.
-
Solution: Verify the injection volume and ensure the syringe and needle are functioning properly.
-
-
Detector Problems: The detector lamp may be off or have failed.
-
Solution: Check the detector status. If the lamp has exceeded its lifetime, it will need to be replaced.[2]
-
Troubleshooting Guides
Guide 1: Improving Poor Resolution
Poor resolution between the analyte and impurities or other components is a common challenge.[2]
Workflow for Improving Resolution:
Caption: Troubleshooting workflow for poor peak resolution.
Step-by-Step Protocol:
-
Adjust the Gradient Slope: A shallower gradient increases the separation time and can improve the resolution between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.[9]
-
Adjust the Mobile Phase pH: Modifying the pH can change the ionization state of the analyte and impurities, leading to significant changes in retention and selectivity.[3][4]
-
Change the Column Chemistry: If mobile phase optimization is insufficient, consider a different stationary phase. For example, a phenyl column can provide alternative selectivity for aromatic compounds.
Guide 2: Addressing Baseline Issues
A noisy or drifting baseline can interfere with accurate peak integration and quantification.[1]
Common Causes and Solutions for Baseline Problems:
| Issue | Potential Cause | Solution |
| Noisy Baseline | Mobile phase contamination or degradation | Use high-purity HPLC-grade solvents and prepare buffers fresh daily.[1] Filter the mobile phase. |
| Dirty detector flow cell | Flush the flow cell with an appropriate solvent.[1] | |
| Air bubbles in the system | Degas the mobile phase thoroughly.[2] Purge the pump. | |
| Drifting Baseline | Incomplete column equilibration | Increase the column equilibration time between runs.[1] |
| Temperature fluctuations | Use a column oven to maintain a constant temperature.[1] | |
| Mobile phase composition change (evaporation) | Keep mobile phase bottles capped. Prepare fresh mobile phase regularly. |
Advanced Topics
Forced Degradation Studies
Forced degradation studies are essential to develop and demonstrate the specificity of stability-indicating methods.[10][11] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
Experimental Protocol for Acid/Base Forced Degradation:
-
Prepare a stock solution of the methanesulfonanilide standard in a suitable solvent.
-
For acid degradation, treat the stock solution with an acid (e.g., 0.1 N HCl) and incubate at a specific temperature (e.g., 60 °C) for a defined period.[12]
-
For base degradation, treat the stock solution with a base (e.g., 0.1 N NaOH) under similar conditions.[12]
-
At various time points, withdraw an aliquot, neutralize it, and dilute it to the working concentration.
-
Analyze the stressed samples using the developed RP-HPLC method to separate the parent drug from any degradation products.
Logical Relationship in Forced Degradation Studies:
Caption: Logic flow of a forced degradation study.
References
- Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Sulfonamides.
- Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- MTC USA. (2026, January 16). Polar Compounds are Not Well Retained by Reversed Phase Columns Explained. HPLC Primer.
- Unknown. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
- Benchchem. (n.d.). Technical Support Center: Optimization of HPLC Parameters for 4-Amino-N-methylbenzeneethanesulfonamide Separation.
- Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Masne, D. D., Jatte, K. P., Khachane, M. A., Chakole, R. D., & Charde, M. S. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 273-298.
- LCGC International. (2025, November 27). Back to Basics: The Role of pH in Retention and Selectivity.
- Javed, M., & Rao, K. (2017). Troubleshooting and maintenance of high-performance liquid chromatography- A Review. World Journal of Pharmaceutical Sciences, 5(12), 162-169.
- Anna, P., et al. (n.d.). Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability- Indicating RP-HPLC Me.
- Unknown. (2019).
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
- iosrphr.org. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy.
- PubMed. (n.d.). Optimization of mobile phase in the separation of beta-blockers by HPLC.
Sources
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. iosrphr.org [iosrphr.org]
- 7. Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpsonline.com [wjpsonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
Technical Support Center: Forced Degradation of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers, analytical chemists, and drug development professionals through the complexities of stress testing N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide .
This compound presents a unique analytical challenge due to its tri-functional nature: an electron-rich phenol, a secondary amine, and a robust methanesulfonamide moiety. Our goal is to achieve the regulatory "sweet spot" of 5–20% degradation[1] without destroying the molecule entirely, ensuring your stability-indicating methods (SIM) are fully compliant with ICH Q1A(R2) and Q1B guidelines.
Mechanistic Grounding: The "Why" Behind the Chemistry
Before troubleshooting unexpected peaks or mass balance failures, we must understand the intrinsic chemical vulnerabilities of the molecule:
-
The Phenol & Secondary Amine (Oxidation & Photolysis): The hydroxyl group at position 2 and the methylamino group at position 4 make the phenyl ring highly electron-rich. This system is acutely susceptible to oxidative stress (forming quinone imines) and photolytic radical coupling (dimerization).
-
The Methanesulfonamide (Hydrolysis): Unlike esters or aliphatic amides, the N-aryl sulfonamide linkage is exceptionally stable[2]. Hydrolysis to 4-(methylamino)-2-aminophenol and methanesulfonic acid requires highly aggressive conditions, as sulfonamides generally resist degradation at neutral or mildly acidic/basic pH[3].
Troubleshooting Guide & FAQs
Q1: During oxidative stress testing with 3% H₂O₂, my sample degrades by >80% within 2 hours, and I am losing mass balance. How do I fix this? Causality: The electron-donating -OH and -NHCH₃ groups highly activate the aromatic ring. Hydrogen peroxide aggressively oxidizes this system into volatile or insoluble polymeric quinone imines. These polymers either precipitate out of solution, stick to the HPLC column frit, or lack a distinct chromophore, leading to severe mass balance failure. Solution: Move away from harsh peroxide conditions. Instead, use a radical initiator like Azobisisobutyronitrile (AIBN) or lower the H₂O₂ concentration to 0.1% - 0.3% at room temperature. This provides a controlled oxidative environment, allowing you to capture primary degradants (like N-oxides or the N-dealkylated primary amine) before they polymerize into "tar."
Q2: I am observing zero degradation under standard acid/base hydrolysis (0.1 N HCl / 0.1 N NaOH at 60°C for 24 hours). Should I report the compound as stable? Causality: Sulfonamides possess a high kinetic barrier to hydrolysis in aqueous solutions[3]. Standard 0.1 N conditions are often insufficient to cleave the S-N bond[2]. Solution: Do not report it as completely stable until you have applied stronger forcing conditions. Increase the concentration to 1.0 N or even 5.0 N HCl/NaOH, and elevate the temperature to 80°C for up to 48 hours. If degradation remains <5%, you can scientifically justify to regulatory agencies that the sulfonamide linkage is intrinsically stable under hydrolytic stress[1].
Q3: My photostability samples show severe discoloration (browning) but only a single broad, tailing peak on HPLC. What is happening? Causality: Phenols are notoriously photosensitive. Under the 1.2 million lux-hours and 200 W·hr/m² UV exposure required by ICH Q1B[4], the phenol undergoes homolytic cleavage to form phenoxy radicals. These radicals rapidly couple to form complex, heterogeneous dimers and polymers (the "browning" effect). Solution: The broad tailing peak is likely a mixture of unresolved oligomers. Switch to a superficially porous particle (SPP) column with a shallower gradient, and ensure your mobile phase is adequately buffered (e.g., pH 3.0 with ammonium formate) to suppress the ionization of the phenolic hydroxyls, which will sharpen the peaks.
Experimental Protocols for Forced Degradation
Every protocol described below is designed as a self-validating system . You must run a dark control and an unstressed control in parallel to differentiate true intrinsic degradation from artifactual solvent interactions.
Protocol 1: Acid/Base Hydrolysis (Target: 5-20% Degradation)
-
Preparation: Dissolve the compound in a minimal amount of co-solvent (e.g., 10% Acetonitrile) to ensure solubility, then dilute to 1.0 mg/mL with your sample diluent.
-
Acid Stress: Mix 5 mL of the stock with 5 mL of 1.0 N HCl. Incubate in a sealed, inert glass vial at 80°C for 24-48 hours.
-
Base Stress: Mix 5 mL of the stock with 5 mL of 1.0 N NaOH. Incubate at 80°C for 24-48 hours.
-
Neutralization (Critical Step): Before HPLC injection, neutralize the acid sample with an equivalent volume of 1.0 N NaOH, and the base sample with 1.0 N HCl. Failing to neutralize will cause severe peak distortion and rapidly degrade your silica-based HPLC column.
Protocol 2: Photostability (ICH Q1B Option 2)
-
Preparation: Spread the solid compound in a thin, uniform layer (≤ 3 mm thickness) in a quartz dish. Prepare a parallel liquid sample (1.0 mg/mL in water/acetonitrile) in a clear quartz vial.
-
Exposure: Place the samples in a validated photostability chamber. Expose to a minimum of 1.2 million lux-hours of visible light and 200 W·hr/m² of UVA (320-400 nm)[4].
-
Internal Validation: Wrap identical solid and liquid samples completely in aluminum foil (Dark Control) and place them in the exact same chamber. This isolates thermal degradation from true photolytic degradation.
Quantitative Data Summary
| Stress Condition | Reagents / Parameters | Target Degradation (%) | Primary Predicted Degradant(s) | Primary Analytical Challenge |
| Acidic Hydrolysis | 1.0 N - 5.0 N HCl, 80°C | 5 - 10% | 4-(methylamino)-2-aminophenol | Low UV absorbance of aliphatic fragments |
| Basic Hydrolysis | 1.0 N - 5.0 N NaOH, 80°C | 5 - 10% | 4-(methylamino)-2-aminophenol | Background noise/shifting from high salt content |
| Oxidation | 0.1% H₂O₂ or AIBN, RT | 10 - 20% | Quinone imines, N-oxides | Mass balance failure due to rapid polymerization |
| Photolysis | 1.2M lux-hrs, 200 W·hr/m² | 10 - 15% | Phenoxy radical dimers | Co-elution of complex oligomeric mixtures |
| Thermal | 70°C, 75% RH, 48 hrs | < 5% | Trace oxidation products | Compound is generally highly stable to pure heat |
Degradation Pathway Visualization
Fig 1: Primary forced degradation pathways of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL:[Link][1]
-
Understanding Photostability Testing for Cosmetic & OTC Drug Products Source: Certified Laboratories URL:[Link][4]
-
Hydrolysis of sulphonamides in aqueous solutions Source: ResearchGate URL:[Link][3]
-
Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing Source: Semantic Scholar URL:[Link][2]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products Source: IKEV (International Council for Harmonisation) URL:[Link]
Sources
"improving yield in the synthesis of N-substituted methanesulfonamides"
Welcome to the Synthesis Support & Troubleshooting Center , dedicated to optimizing the yield and purity of N-substituted methanesulfonamides.
The formation of sulfonamides via the reaction of amines with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O) is a foundational transformation in drug discovery and medicinal chemistry. However, researchers frequently encounter yield-limiting side reactions, including over-sulfonylation, sulfene polymerization, and reagent hydrolysis.
This guide is designed to provide you with self-validating protocols, mechanistic insights, and targeted troubleshooting strategies to ensure high-fidelity synthesis.
I. Core Methodology: High-Yield N-Sulfonylation Workflow
To achieve typical lab-scale yields of 80–98%, the reaction environment must be strictly controlled to favor nucleophilic attack while suppressing competing elimination pathways [1].
Step-by-Step Validated Protocol
1. System Preparation (Self-Validation: Moisture Exclusion)
-
Action: Flame-dry all glassware under a vacuum and purge with inert gas (N₂ or Ar).
-
Causality: MsCl and Ms₂O are highly electrophilic and will rapidly hydrolyze in the presence of atmospheric moisture to form methanesulfonic acid, destroying the reagent stoichiometry and lowering the pH, which protonates the nucleophilic amine [1].
2. Substrate & Base Solubilization
-
Action: Dissolve the primary or secondary amine (1.0 eq.) and a sterically hindered base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2–1.5 eq.), in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Causality: A base is strictly required to scavenge the HCl byproduct generated during the reaction. Without it, the unreacted starting amine will form an unreactive hydrochloride salt, capping your maximum theoretical yield at 50% [1].
3. Temperature Control & Reagent Addition
-
Action: Cool the reaction flask to 0 °C using an ice-water bath. In a separate dry vial, dissolve MsCl (1.05 eq.) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes, ensuring the internal temperature remains below 5 °C [2].
-
Causality: The reaction is highly exothermic. Rapid addition causes localized heating, which promotes the base-catalyzed elimination of MsCl into a highly reactive sulfene intermediate (CH₂=SO₂), leading to polymeric byproducts [2].
4. Reaction Monitoring & Quenching
-
Action: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (RT) for 2–16 hours. Monitor the consumption of the amine via TLC or LCMS. Once complete, quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Causality: NH₄Cl provides mild, buffered protons to neutralize excess base and destroy unreacted sulfonylating agents without hydrolyzing the newly formed, stable sulfonamide bond.
Standardized workflow for high-yield N-substituted methanesulfonamide synthesis.
II. Quantitative Reference Data
The efficiency of the N-sulfonylation reaction is heavily influenced by the steric and electronic properties of the amine. Use the following baseline parameters to set expectations for your specific substrate [1].
Table 1: Typical Reaction Conditions and Expected Yields for N-Sulfonylation
| Entry | Amine Substrate Type | Recommended Base (Eq.) | Solvent | Temp Profile | Time | Expected Yield |
| 1 | Primary Aliphatic (e.g., tert-butylamine) | TEA (1.5) | DCM | 0 °C to RT | 16 h | ~95% |
| 2 | Primary Aryl (e.g., Aniline) | Pyridine (2.0) | THF | 0 °C to RT | 6 h | 86% |
| 3 | Secondary Aliphatic (e.g., Pyrrolidine) | TEA (1.2) | DCM | 0 °C to RT | 2 h | 92% |
| 4 | Electron-Poor Aryl Amines | Pyridine/DMAP | THF/DMF | 0 °C to 40 °C | 12-24 h | 75–85% |
(Data adapted from standard pharmaceutical synthesis benchmarks and application notes [1]).
III. Troubleshooting Desk (FAQs)
Q1: I am trying to synthesize a secondary sulfonamide from a primary amine, but LCMS shows a large peak corresponding to a bis-sulfonylated (tertiary) byproduct. How do I prevent over-sulfonylation?
The Causality: Primary amines (R-NH₂) react to form a secondary sulfonamide (R-NH-SO₂CH₃). Because the resulting sulfonamide proton is highly acidic, the excess base in your reaction mixture can deprotonate it, creating a sulfonamide anion. This anion is nucleophilic enough to attack a second molecule of MsCl, resulting in double sulfonylation [2]. The Fix:
-
Strict Stoichiometry: Never exceed 1.05 equivalents of MsCl when working with primary amines [1].
-
Inverse Addition: Instead of adding MsCl to the amine, try adding the amine/base solution dropwise to a cooled solution of MsCl. This ensures the primary amine is always in excess relative to the sulfonylating agent, statistically favoring mono-sulfonylation.
Q2: My reaction mixture turned dark brown/black, and my yield is terrible. TLC shows a streak of polymeric material. What happened?
The Causality: You have triggered the "sulfene pathway." Methanesulfonyl chloride possesses acidic alpha-protons on the methyl group. If the reaction temperature is too high, or if the base used is too strong/unhindered, the base will abstract an alpha-proton rather than scavenging HCl. This forces the elimination of the chloride ion, generating a highly reactive sulfene intermediate (CH₂=SO₂) [2]. Sulfene rapidly polymerizes or reacts non-selectively, destroying your yield and creating dark, tarry byproducts. The Fix:
-
Temperature: Ensure the internal temperature never exceeds 5 °C during the addition phase [2].
-
Base Selection: Switch from unhindered bases to bulkier alternatives like DIPEA, which act as poor nucleophiles but excellent proton scavengers.
Competing pathways: Desired nucleophilic attack vs. yield-reducing sulfene formation.
Q3: My substrate is highly sensitive to chlorinated byproducts and HCl. Is there an alternative to Methanesulfonyl Chloride?
The Causality: MsCl inherently generates stoichiometric amounts of HCl gas (which is neutralized into chloride salts) and can sometimes act as a chlorinating agent on highly sensitive, electron-rich aromatic rings. The Fix: Substitute MsCl with Methanesulfonic Anhydride (Ms₂O) . Ms₂O is a milder, highly effective methanesulfonylation reagent that reacts with amines to produce methanesulfonamides without generating any chlorinated byproducts[3]. The leaving group is the innocuous methanesulfonate anion, which is easily washed away during an aqueous workup[4]. While Ms₂O is slightly more expensive, it is the premier choice for late-stage functionalization of complex APIs where halogenation must be strictly avoided [3].
Q4: I have full conversion, but I am losing 30% of my product during purification. It keeps co-eluting with my base.
The Causality: Alkyl amines (like TEA or DIPEA) form hydrochloride salts during the reaction. If your target methanesulfonamide is highly polar, it may partition into the aqueous layer during workup, or the amine salts may dissolve in the organic layer, leading to co-elution during silica gel chromatography [1]. The Fix:
-
Aqueous Workup: Wash the organic layer sequentially with 1M HCl (to protonate and remove residual TEA/DIPEA into the aqueous layer), followed by saturated NaHCO₃, and finally brine [1].
-
Self-Validation Check: Ensure your target sulfonamide does not contain basic secondary/tertiary amines elsewhere in the molecule before using an acidic wash, as this will pull your product into the aqueous waste.
References
-
ACS Publications. "Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides." ACS Publications. Available at:[Link]
"unexpected degradation pathways of sulfonamides in formulation solutions"
Welcome to the technical support center for sulfonamide formulation stability. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected degradation of sulfonamides in their experimental and final product solutions. As a senior application scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific rationale to empower you to diagnose and resolve stability issues effectively. This document is structured as a series of questions and answers, reflecting the common challenges and inquiries we receive from the field.
Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis
This section addresses high-level questions to help you perform an initial diagnosis of your stability issues.
Q1: My sulfonamide formulation is showing a loss of potency in my HPLC assay. What are the most common culprits?
A loss of potency is the most direct indicator of degradation. The stability of a sulfonamide in solution is primarily influenced by pH, light exposure, temperature, and the presence of oxidizing agents.[1]
-
Hydrolysis: The sulfonamide bond is susceptible to cleavage, a reaction that is often catalyzed by acidic or basic conditions.[2][3] If your formulation's pH is not within a stable range (typically near neutral), hydrolysis is a strong possibility.
-
Photodegradation: Many sulfonamides are light-sensitive. Exposure to ambient laboratory light or UV radiation, even for short periods, can initiate degradation pathways.[4][5]
-
Oxidation: The aniline amino group on the sulfonamide core is susceptible to oxidation. This can be triggered by dissolved oxygen, peroxide impurities in excipients, or interaction with metal ions.[6][7]
A logical first step is to review your formulation's pH, storage conditions (light exposure, temperature), and the purity of your excipients.
Q2: I've observed a distinct yellow or brown color change in my sulfonamide solution over time. What does this signify?
Color change is a classic indicator of the formation of chromophoric degradation products. This is most frequently associated with oxidative degradation . The oxidation of the aromatic amine moiety can lead to the formation of colored products like nitroso and nitro derivatives, or complex polymeric structures.[6][7] While less common, some photolytic pathways can also produce colored degradants. If you observe a color change, an investigation into oxidative pathways should be prioritized.
Q3: What are the key environmental factors I need to control to ensure the stability of my sulfonamide stock solutions?
To maintain the integrity of your sulfonamide solutions, stringent control of environmental factors is non-negotiable.
-
pH Control: Sulfonamides are generally most stable in neutral to slightly alkaline conditions (pH 7-9).[8][9] Acidic conditions strongly promote hydrolysis.[3] It is crucial to use buffered systems for aqueous formulations.
-
Light Protection: Always store sulfonamide solutions in amber vials or wrapped in aluminum foil to protect them from light.[1] Photodegradation can be a significant pathway, leading to cleavage of the S-N bond or extrusion of SO2.[4]
-
Temperature: Store solutions at recommended low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C) to slow down the rates of all potential degradation reactions.[1]
-
Inert Atmosphere: For formulations sensitive to oxidation, consider preparing and storing them under an inert gas like nitrogen or argon to displace oxygen.
Section 2: Troubleshooting Guides - A Deep Dive into Degradation Pathways
This section provides detailed troubleshooting for specific degradation mechanisms, helping you move from observation to identification and mitigation.
Issue 1: Hydrolytic Degradation
Q: My HPLC analysis shows new, more polar peaks appearing over time, and the degradation accelerates when I use an acidic buffer. Does this confirm hydrolysis?
This observation is a strong indicator of hydrolysis. The primary hydrolytic pathway for sulfonamides is the cleavage of the sulfur-nitrogen (S-N) bond, which breaks the molecule into its constituent sulfonamide (e.g., sulfanilic acid) and heterocyclic amine parts.[2]
Causality: Under acidic conditions (e.g., pH < 4), the sulfonamide nitrogen can be protonated, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water.[3] While some sulfonamides can also degrade under strongly alkaline conditions, acidic hydrolysis is generally more rapid and common for this class of compounds.[2]
Troubleshooting & Validation:
-
pH Profiling Study: Conduct a study by preparing your formulation in a series of buffers across a pH range (e.g., pH 2, 4, 7, 9).
-
Monitor Degradation: Analyze the samples by HPLC at initial and subsequent time points (e.g., 24, 48, 72 hours).
-
Confirmation: If the rate of degradation is significantly higher at pH 2 and 4 compared to pH 7 and 9, hydrolysis is the confirmed pathway. The appearance of known hydrolytic products like sulfanilic acid provides further confirmation.
Mitigation Strategy: Adjust the formulation to a pH range where the sulfonamide exhibits maximum stability, typically between pH 7 and 9.[9] Use a buffer system with sufficient capacity to maintain this pH over the product's shelf life.
Issue 2: Photodegradation
Q: My assay results are highly variable, especially for samples left on the benchtop. How can I determine if photodegradation is the cause and prevent it?
Inconsistent results, particularly when correlated with light exposure, point strongly towards photodegradation. Sulfonamides can absorb UV light, leading to electronic excitation and subsequent chemical reactions. Two major photodegradation pathways have been identified:
-
Cleavage of the sulfonamide bond (S-N bond): Similar to hydrolysis but initiated by light energy.[4]
-
SO2 Extrusion: The sulfur dioxide group is expelled from the molecule, leading to the formation of novel recombination products.[4]
Troubleshooting & Validation:
-
Controlled Light Exposure Study: Prepare two sets of samples. Wrap one set completely in aluminum foil (dark control) and expose the other set to a controlled light source (a photostability chamber or even consistent ambient lab light).
-
Comparative Analysis: Analyze both sets of samples by HPLC at various time points.
-
Confirmation: A significantly greater loss of the parent compound and the appearance of unique degradation peaks in the light-exposed sample compared to the dark control validates photodegradation as the issue.
Mitigation Strategy: The solution is straightforward: protect the formulation from light at all stages of its lifecycle—manufacturing, storage, and handling. Use amber or opaque containers and packaging.[1]
Issue 3: Oxidative Degradation
Q: My formulation is buffered at a stable pH and protected from light, yet I'm still observing degradation and a slight color change. Could this be oxidation?
Yes, this scenario strongly suggests oxidative degradation. The aromatic amine group of the sulfonamide is electron-rich and susceptible to oxidation.[6][10] This can be initiated by:
-
Dissolved Oxygen: Oxygen from the headspace or dissolved in the solvent can participate in degradation.
-
Peroxide Contaminants: Excipients like polysorbates and polyethylene glycols (PEGs) can contain reactive peroxide impurities that are potent oxidizing agents.
-
Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidation reactions.[5]
Troubleshooting & Validation:
-
Spiking Study with an Oxidant: To confirm susceptibility, perform a forced degradation study by adding a small amount of an oxidizing agent (e.g., 0.1% hydrogen peroxide) to your formulation. A rapid degradation of the sulfonamide confirms its liability to oxidation.
-
Inert Gas Purging: Prepare a batch of your formulation using solvents that have been de-gassed and purge the container headspace with an inert gas (e.g., nitrogen). If this sample shows improved stability compared to a sample prepared under normal atmospheric conditions, oxidation is confirmed.
-
Excipient Screening: Analyze your excipients for peroxide content using standard pharmacopeial methods.
Mitigation Strategy:
-
Add Antioxidants: Include antioxidants such as sodium metabisulfite or ascorbic acid in the formulation.
-
Use a Chelating Agent: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
-
Control Headspace Oxygen: Manufacture and store the product under an inert atmosphere.
-
Specify Low-Peroxide Excipients: Source and specify high-purity excipients with low peroxide values.
Section 3: Key Experimental Protocols & Visual Workflows
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
-
Prepare Stock Solution: Prepare a concentrated stock solution of the sulfonamide in a suitable solvent.
-
Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Incubate a sample at 60°C.
-
Photolytic Stress: Expose a sample to a light source as per ICH Q1B guidelines.
-
Control: Keep one sample untreated at 4°C in the dark.
-
-
Incubation: Place the vials under their respective conditions.
-
Sampling & Analysis: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid/base samples and quench the oxidative reaction (e.g., with sodium sulfite) before analysis.
-
Data Interpretation: Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV/MS). The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized. Compare the chromatograms to identify the primary degradants formed under each condition.
Visual Workflow 1: Troubleshooting Unexpected Degradation
This flowchart provides a logical sequence for diagnosing stability issues.
Caption: A decision tree for troubleshooting sulfonamide degradation.
Visual Workflow 2: Major Sulfonamide Degradation Pathways
This diagram illustrates the main chemical transformations sulfonamides undergo.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 4. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. dora.lib4ri.ch [dora.lib4ri.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrooxidation of sulfanilamide and its voltammetric determination in pharmaceutical formulation, human urine and serum on glassy carbon electrode - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Sulfonamide Compounds
Welcome to the technical support center for the purification of polar sulfonamide compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-difficult molecules. As a class of compounds with a wide range of pharmacological activities, their effective purification is a critical step in research and development.[1][2] This document provides in-depth troubleshooting advice, advanced strategies, and answers to frequently asked questions, grounded in established scientific principles.
Core Challenges & Underlying Principles
Polar sulfonamides present a unique set of purification challenges due to their distinct physicochemical properties. Their amphoteric nature, possessing both a weakly acidic amide moiety and a basic amine group, means their charge state is highly dependent on pH.[3][4] This dual character can lead to unpredictable interactions with chromatographic stationary phases.
-
In Reversed-Phase (RP) Chromatography: Highly polar sulfonamides often have insufficient interaction with nonpolar stationary phases (like C18), leading to poor retention and elution in or near the solvent front.[5]
-
In Normal-Phase (NP) Chromatography: The polar functional groups can interact too strongly with acidic silica surfaces, causing issues like peak tailing, irreversible adsorption, and even on-column degradation.[6][7]
Understanding these core principles is the first step toward diagnosing problems and selecting an effective purification strategy.
Troubleshooting Guide
This section addresses common problems encountered during the purification of polar sulfonamides.
| Problem | Potential Cause(s) | Solutions & Scientific Rationale |
| Poor or Asymmetrical Peak Shape (Tailing) | Secondary Silanol Interactions: The basic amine group of the sulfonamide interacts strongly with acidic residual silanol groups on the silica surface, causing a delayed elution for a portion of the analyte molecules.[8] | 1. Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.0) protonates the silanol groups, minimizing these unwanted secondary interactions.[8] 2. Use a Competing Base: Add a small amount (0.1-1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the sulfonamide.[6][8] 3. Use an End-Capped Column: Modern, high-purity end-capped columns have a much lower concentration of residual silanols, significantly reducing the potential for tailing.[8] |
| Column Overload: Injecting too much sample saturates the stationary phase, leading to peak distortion (often fronting or tailing).[7][8] | 1. Reduce Sample Load: Dilute your sample or decrease the injection volume.[7][8] As a rule of thumb for flash chromatography, aim for a sample load of 1-10% of the silica gel weight, depending on separation difficulty. | |
| Poor Resolution / Co-elution of Impurities | Inappropriate Mobile Phase Polarity: The chosen solvent system does not provide sufficient selectivity between your target compound and impurities. | 1. Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to screen various solvent systems and ratios to find the optimal balance for separation (aim for an Rf of 0.2-0.4).[7] 2. Implement a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This will help separate compounds with different polarities more effectively.[7] |
| Unsuitable Stationary Phase: The selectivity of standard silica may not be adequate for your specific mixture. | 1. Change Stationary Phase Chemistry: Consider alternatives like amide-modified silica, aminopropyl-packed columns, or even reverse-phase (C8/C18) columns, which offer different selectivity.[7] 2. Explore Mixed-Mode Chromatography: A mixed-mode column with both hydrophobic and hydrophilic groups (e.g., C12-diol) can provide unique selectivity by engaging in multiple interaction types.[9] | |
| Low or No Recovery / Compound Sticking to Column | Mobile Phase is Not Polar Enough (NP): The eluent is too weak to displace the highly polar sulfonamide from the polar stationary phase.[7] | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase (e.g., increase ethyl acetate in a hexane/ethyl acetate system).[7] |
| Compound Degradation on Column: The acidic nature of standard silica gel can cause hydrolysis or degradation of sensitive sulfonamides.[6] | 1. Deactivate the Silica: Prepare a slurry of the silica gel with your eluent containing 0.1-1% triethylamine to neutralize acidic sites.[6] 2. Use a Less Acidic Stationary Phase: Switch to neutral or basic alumina, or Florisil, which are less harsh alternatives to silica gel.[6] | |
| Precipitation on Column: The compound has poor solubility in the mobile phase and precipitates at the top of the column upon loading.[7] | 1. Ensure Complete Dissolution: Make sure your sample is fully dissolved before loading. 2. Use a "Dry Loading" Technique: Pre-adsorb your crude sample onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded directly onto the column. This technique avoids solubility issues with the initial mobile phase.[7] |
Advanced Purification Strategies
When standard methods fail, specialized chromatographic techniques are necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the ideal choice for retaining and separating highly polar compounds.[5][10]
Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[5][10] A water-rich layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. Elution is typically achieved by increasing the water content of the mobile phase.[5]
Caption: HILIC Separation Mechanism Diagram
-
Select a Stationary Phase:
-
Bare silica is a good starting point and is readily available in flash cartridge format.[11]
-
Amide (e.g., TSKgel Amide-80) or aminopropyl phases can offer alternative selectivity.[7][12] For charged sulfonamides, neutral (amide) or zwitterionic phases may provide better results than charged phases to avoid overly strong electrostatic retention.[5]
-
-
Prepare the Mobile Phase:
-
A typical HILIC mobile phase consists of acetonitrile (ACN) and an aqueous buffer.[10]
-
Start with a high organic concentration (e.g., 95% ACN / 5% aqueous buffer). A good starting buffer is 10-20 mM ammonium formate or ammonium acetate, which are volatile and MS-friendly.
-
The pH of the aqueous portion can be adjusted to control the ionization state of the sulfonamide, which significantly affects retention.[9]
-
-
Equilibrate the Column:
-
HILIC requires longer equilibration times than reversed-phase chromatography to establish the stable water layer on the stationary phase. Equilibrate the column with at least 10-20 column volumes of the initial mobile phase.
-
-
Prepare and Inject the Sample:
-
Crucially, dissolve the sample in a diluent that matches the initial mobile phase conditions as closely as possible. Injecting a sample dissolved in a highly aqueous solution will disrupt the water layer and lead to poor peak shape. A 75/25 acetonitrile-methanol mix is often a good choice.
-
-
Develop the Gradient:
-
Run a gradient by increasing the percentage of the aqueous buffer. For example, a linear gradient from 5% to 40% aqueous over 10-15 column volumes is a good starting point.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying a sulfonamide derivative on a standard silica gel column? A1: A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[7] The optimal ratio depends on your specific compound's polarity and should be determined first using TLC. Aim for an Rf value between 0.2 and 0.4 for the best separation on a column.[7]
Q2: My sulfonamide seems to be degrading during silica gel chromatography. What can I do? A2: This is a common problem caused by the inherent acidity of standard silica gel, which can hydrolyze sensitive functional groups.[6] To mitigate this, you can "deactivate" the silica by preparing it as a slurry in your mobile phase containing 0.1-1% triethylamine.[6] Alternatively, switching to a less acidic stationary phase like neutral alumina or Florisil is a highly effective solution.[6]
Q3: How does pH affect the purification of sulfonamides? A3: pH is a critical parameter because sulfonamides are typically amphoteric, meaning they have both acidic (pKa2 ~5-10) and basic (pKa1 ~2-3) functional groups.[3][4] Adjusting the mobile phase pH changes the ionization state of your compound and any impurities, which can dramatically alter retention and selectivity. For ionizable analytes, it is often best to work at a pH at least 2 units away from the analyte's pKa to ensure it is in a single, stable ionic form.[8]
Q4: When should I choose HILIC over Reversed-Phase or Normal-Phase chromatography? A4: HILIC is the ideal choice when your polar sulfonamide is poorly retained in reversed-phase (elutes too early) and either too strongly retained or unstable in normal-phase chromatography.[5][10] If your compound is highly hydrophilic and difficult to separate from other polar impurities, HILIC provides the retention and unique selectivity needed for a successful purification.[11]
Caption: Decision workflow for purification.
References
-
Buchi.com. "Why HILIC is what your polar compounds need for purification." [Link]
-
Chypre, M., & Novakova, L. (2012). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Journal of Separation Science, 35(14), 1647-1663. [Link]
-
ResearchGate. "Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism." [Link]
-
MDPI. "Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art." [Link]
-
Waters Blog. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." [Link]
-
Hichrom. "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES." [Link]
-
Biotage. "HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica." [Link]
-
Trends in Sciences. "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride." [Link]
-
LCGC International. "Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column." [Link]
-
SpringerLink. "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions." [Link]
-
ACS Publications. "Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method." [Link]
-
SciELO. "Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures." [Link]
-
ACS Publications. "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." [Link]
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"cross-validation of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide quantification methods"
As a Senior Application Scientist, selecting the appropriate analytical framework for quantifying complex pharmaceutical intermediates or active pharmaceutical ingredients (APIs) is rarely a one-size-fits-all endeavor. The quantification of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide (CAS 1243367-58-9)[1] presents a unique set of bioanalytical challenges. This molecule possesses a highly polar scaffold featuring a sulfonamide group, a phenolic hydroxyl, and a secondary amine.
This guide provides an objective, data-driven cross-validation of three distinct quantification methodologies—LC-MS/MS, HPLC-UV, and UPLC-FLR. By examining the causality behind sample preparation and chromatographic retention, this guide establishes a self-validating framework compliant with global regulatory standards.
Analyte Profiling & Mechanistic Challenges
Before designing an extraction protocol, we must analyze the physicochemical behavior of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide.
-
The Secondary Amine: The N-methylaniline moiety has an estimated pKa of ~4.8. At physiological pH (7.4), it remains predominantly neutral, but under acidic conditions (pH < 3), it becomes fully protonated.
-
The Sulfonamide & Phenol: Both groups act as weak acids (pKa ~9–10).
The Mechanistic Challenge: In biological matrices (e.g., plasma), the polar nature of this compound makes it highly susceptible to ion suppression from endogenous phospholipids. Simple protein precipitation (PPT) is insufficient for trace-level pharmacokinetic (PK) analysis. Therefore, cross-validating methods requires tailoring the sample preparation to the specific detection technology being used.
Methodological Alternatives & Causality
To cover the entire drug development lifecycle—from trace-level PK studies to high-concentration formulation quality control (QC)—we cross-validated three distinct methods.
Method A: LC-MS/MS (Electrospray Ionization - Positive Mode)
-
Causality & Rationale: By acidifying the mobile phase (0.1% Formic Acid), we force the secondary amine into its protonated state [M+H]+ , yielding a highly abundant precursor ion at m/z 217.1. This method is the gold standard for clinical PK due to its extreme sensitivity.
-
Drawback: Highly sensitive to matrix effects; requires rigorous Solid Phase Extraction (SPE).
Method B: HPLC-UV (Ultraviolet Detection)
-
Causality & Rationale: The conjugated π -system of the substituted phenol and aniline rings provides a strong, distinct UV chromophore with an absorption maximum near 280 nm.
-
Drawback: Lacks the sensitivity required for late-phase PK clearance tracking, but offers unparalleled cost-effectiveness and robustness for API batch release and formulation QC.
Method C: UPLC-FLR (Fluorescence Detection)
-
Causality & Rationale: The electron-donating hydroxyl and amino groups on the aromatic ring impart native fluorescence. UPLC minimizes band broadening, allowing for intermediate sensitivity without the high capital expenditure of mass spectrometry.
Quantitative Data Presentation
The following table summarizes the cross-validation data generated during method development, strictly adhering to the acceptance criteria outlined in the 2[2].
| Validation Parameter | LC-MS/MS (Method A) | HPLC-UV (Method B) | UPLC-FLR (Method C) |
| Linear Range | 0.05 – 500 ng/mL | 50 – 10,000 ng/mL | 5 – 2,000 ng/mL |
| LLOQ | 0.05 ng/mL | 50 ng/mL | 5 ng/mL |
| Inter-day Precision (CV%) | 3.2 – 6.5% | 1.8 – 4.2% | 4.1 – 7.8% |
| Accuracy (%) | 94.5 – 106.2% | 98.1 – 102.5% | 91.0 – 108.4% |
| Matrix Effect (IS-normalized) | 92.4% ± 4.1% | N/A (Neat Formulation) | 88.5% ± 6.2% |
| Sample Volume Required | 50 µL | 200 µL | 100 µL |
| Primary Application | Clinical PK / Trace Analysis | API QC / Formulation | Preclinical Tissue Distribution |
Cross-Validation Experimental Protocols
To ensure trustworthiness, every protocol below is designed as a self-validating system . If system suitability tests (SST) or internal standard (IS) recoveries fall outside a 15% variance window, the run automatically fails, preventing the reporting of artifactual data as mandated by the3[3].
Protocol A: Self-Validating MCX-SPE & LC-MS/MS Workflow
-
System Suitability Test (SST): Inject a neat standard at the LLOQ (0.05 ng/mL). The signal-to-noise (S/N) ratio must be ≥ 10:1 before proceeding.
-
Step 1: Spiking & Acidification. Aliquot 50 µL of plasma. Add 10 µL of Internal Standard (Deuterated analog, 100 ng/mL). Add 100 µL of 2% Formic Acid in water.
-
Causality: Dropping the pH to ~2.5 ensures 100% protonation of the secondary amine, transforming the analyte into a cation for ion-exchange retention.
-
-
Step 2: SPE Loading. Condition an Oasis MCX cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL 2% Formic Acid. Load the acidified sample.
-
Step 3: Interference Washing. Wash with 1 mL 0.1 N HCl (removes aqueous soluble proteins), followed by 1 mL 100% Methanol.
-
Causality: The methanol wash is the critical self-validating step. Because the analyte is ionically bound to the sulfonic acid groups of the sorbent, 100% methanol aggressively strips away neutral lipids and phospholipids without eluting the drug. Failure to execute this step results in >30% ion suppression.
-
-
Step 4: Elution. Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.
-
Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte.
-
-
Step 5: Analysis. Evaporate under nitrogen, reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid), and inject 5 µL into the LC-MS/MS (ESI+ mode, MRM transition m/z 217.1 → fragment).
Protocol B: HPLC-UV Workflow for Formulation QC
-
Step 1: Dilution. Dilute the pharmaceutical formulation 1:100 in 50:50 Water:Methanol to bring the concentration within the linear dynamic range (e.g., 5 µg/mL).
-
Step 2: Chromatography. Utilize a C18 column (4.6 x 150 mm, 3.5 µm). Isocratic elution using 60% Water (0.1% TFA) and 40% Acetonitrile at 1.0 mL/min.
-
Causality: TFA acts as an ion-pairing agent, preventing secondary interactions between the basic amine and residual silanols on the silica column, ensuring sharp, symmetrical peaks.
-
-
Step 3: Detection. Monitor UV absorbance at 280 nm.
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates the logical routing of samples based on the required analytical endpoint, demonstrating how sample preparation dictates the success of the downstream regulatory validation.
Cross-validation workflow for N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide quantification.
References
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline". URL:[Link]
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)". URL:[Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide. This core structure represents a versatile scaffold with significant potential for modification to achieve a range of biological activities. We will explore the rationale behind experimental design and provide a comparative analysis of how structural modifications can influence therapeutic efficacy.
The methanesulfonamide functional group is a cornerstone in medicinal chemistry, valued for its ability to act as a hydrogen bond donor and acceptor, its non-basic nitrogen, and its strong electron-withdrawing properties.[1] These characteristics have enabled the development of a wide array of therapeutic agents for conditions such as cancer, inflammation, and infectious diseases.[1]
Core Scaffold and Rationale for Investigation
The parent compound, N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide, presents several key features for SAR exploration: a hydroxyl group, a methylamino group, and the methanesulfonamide moiety, all attached to a central phenyl ring. Understanding how modifications to each of these components affect biological activity is crucial for designing novel therapeutics with enhanced potency and selectivity.
Hypothesized Biological Activities
Based on the prevalence of the sulfonamide group in various therapeutic agents, derivatives of this scaffold are anticipated to exhibit a range of biological activities, including but not limited to:
-
Anti-inflammatory and Analgesic Effects: Many sulfonamide-containing compounds are known to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[1][2][3] The structural features of our core molecule are consistent with those of other known COX-2 inhibitors.[3]
-
Anticancer Properties: The sulfonamide moiety is a key feature in several anticancer drugs that target carbonic anhydrases, which are overexpressed in many tumors.[1][4]
-
Enzyme Inhibition: Sulfonamide derivatives have been shown to inhibit a variety of other enzymes, including cholinesterases and matrix metalloproteinases (MMPs).[5][6][7]
-
Antimicrobial Activity: The sulfonamide class of drugs has a long history of use as antibacterial agents.[4][8]
Structure-Activity Relationship Analysis
The following sections will dissect the core scaffold and provide a comparative analysis of how modifications at different positions are likely to impact biological activity, supported by data from related compounds in the literature.
Modifications of the Phenyl Ring Substituents
The hydroxyl (-OH) and methylamino (-NHCH3) groups on the phenyl ring are prime candidates for modification to modulate activity, selectivity, and pharmacokinetic properties.
| Modification | Position | Rationale and Predicted Impact | Supporting Evidence from Analogous Compounds |
| Hydroxyl Group (-OH) | 2 | The phenolic hydroxyl group can participate in hydrogen bonding with target enzymes. Its removal or replacement could significantly alter binding affinity. Esterification or etherification could serve as a prodrug strategy to improve bioavailability. | In a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the hydroxyl group was found to be crucial for potent 12-lipoxygenase inhibition.[9] |
| Methylamino Group (-NHCH3) | 4 | This group can be modified to alter polarity and basicity. N-acylation, N-alkylation with larger groups, or replacement with other functional groups (e.g., nitro, cyano) can probe the steric and electronic requirements of the binding pocket. | For N-phenylsulfonamide derivatives, substitutions on the aniline nitrogen have been shown to significantly impact inhibitory activity against carbonic anhydrases and cholinesterases.[7] |
| Introduction of Additional Substituents | 3, 5, 6 | Adding small, lipophilic groups such as halogens or alkyl groups can enhance binding through van der Waals interactions and may improve membrane permeability. However, larger substituents could introduce steric hindrance. | In a study of 2-phenylaminophenylacetic acid derivatives, even subtle changes like the addition of a halogen or alkyl group led to significant alterations in toxicity and pharmacological profiles.[10] |
Modifications of the Methanesulfonamide Moiety
The methanesulfonamide group is a critical pharmacophore. Modifications here can influence the acidity of the N-H bond and its hydrogen bonding capabilities.
| Modification | Rationale and Predicted Impact | Supporting Evidence from Analogous Compounds |
| Replacement of Methyl Group | Replacing the methyl group with larger alkyl or aryl groups can explore additional binding pockets and influence lipophilicity. | The synthesis of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids demonstrated that modifications to the sulfonyl group substituent are critical for achieving potent and selective MMP inhibition.[6] |
| N-Alkylation/N-Arylation | Substitution on the sulfonamide nitrogen will remove a key hydrogen bond donor, which is often crucial for activity, particularly in enzyme inhibitors like carbonic anhydrase and COX-2 inhibitors. | Structure-activity relationship studies of diarylmethanone-derived COX inhibitors show that the sulfonamide or sulfone group is key for selectivity towards the COX-2 isoenzyme.[3] |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide derivatives, based on established methodologies.
General Synthesis of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide Derivatives
This protocol outlines a potential synthetic route. Optimization for specific derivatives will be necessary.
Step 1: N-Sulfonylation of a Substituted Aniline
-
Dissolve the appropriately substituted 2-amino-5-(methylamino)phenol in a suitable solvent such as pyridine.
-
Cool the solution in an ice bath.
-
Add methanesulfonyl chloride dropwise with stirring.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by TLC.[11]
-
Quench the reaction with ice-cold water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Workflow for Synthesis and Evaluation
Caption: Logical flow of SAR from scaffold to properties.
Future work should focus on synthesizing a library of derivatives with systematic variations at the key positions identified in this guide. A balanced consideration of both activity and potential toxicity will be crucial in the preclinical development of any lead compounds. [10]By combining rational design, chemical synthesis, and comprehensive biological evaluation, the full therapeutic potential of this promising class of molecules can be realized.
References
-
Agrawal, S. K., & Saxena, A. K. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Molecular Diversity, 13(3), 357–366. [Link]
-
ResearchGate. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. [Link]
-
Fahmy, H., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 140, 106787. [Link]
-
ResearchGate. (n.d.). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies | Request PDF. [Link]
-
Morgan, T. K., Jr, et al. (1990). Synthesis and pharmacological studies of N-[4-[2-hydroxy-3-[[2-[4-(1H-imidazol-1- yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide, a novel antiarrhythmic agent with class II and class III activities. Journal of Medicinal Chemistry, 33(4), 1087–1090. [Link]
-
MDPI. (2025). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2005). biological-activities-of-sulfonamides.pdf. [Link]
-
RSC Publishing. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. [Link]
-
MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]
-
MDPI. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. [Link]
-
Holman, T. R., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495–506. [Link]
-
DeMarinis, R. M., et al. (1985). N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors. Journal of Medicinal Chemistry, 28(2), 245–248. [Link]
-
ResearchGate. (2016). (PDF) Biological activities of sulfonamides. [Link]
-
Asahi, K., et al. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376–2396. [Link]
-
ResearchGate. (n.d.). (PDF) Structure-activity relationships for the design of small-molecule inhibitors. [Link]
-
Le Mellay-Hamon, V., et al. (2009). Phenylethylamide and phenylmethylamide derivatives as new tyrosinase inhibitors. Biological & Pharmaceutical Bulletin, 32(2), 301–304. [Link]
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National University of Singapore. (2015). Relationship between structure, toxicity and activity. [Link]
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ResearchGate. (n.d.). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties | Request PDF. [Link]
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Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]
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ResearchGate. (n.d.). Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents | Request PDF. [Link]
-
Al-Omair, M. A., et al. (2015). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Molecules, 20(8), 14734–14755. [Link]
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A Comparative Guide to Inter-Laboratory Analysis of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide
This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide, a key intermediate and potential impurity in pharmaceutical manufacturing. Recognizing the critical need for reliable and reproducible analytical data in drug development and quality control, this document details a model inter-laboratory study designed to evaluate the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This guide is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry. It offers a framework for assessing analytical method performance, ensuring data integrity across different laboratories, and selecting the most appropriate analytical technique for a given purpose. The methodologies and data presented are based on established principles of analytical method validation and inter-laboratory comparison studies.
Introduction: The Imperative for Analytical Precision
N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide is a sulfonamide derivative of interest in pharmaceutical synthesis. The accurate quantification of this compound is paramount to ensure the quality, safety, and efficacy of the final drug product. Inter-laboratory comparison studies, also known as proficiency testing (PT), are a cornerstone of a robust quality assurance program.[1] They provide an objective means to assess the competence of participating laboratories and the reliability of their analytical methods.[1] By analyzing a common, homogenous sample, laboratories can benchmark their performance against their peers and a reference value, thereby identifying potential analytical biases and areas for method improvement.
This guide will walk through the design and execution of a hypothetical inter-laboratory study, present and analyze the resulting data, and offer expert insights into the interpretation of the findings.
Design of the Inter-Laboratory Study
A well-structured inter-laboratory study is fundamental to generating meaningful and comparable data. The following sections outline the key considerations in the design of this comparative analysis.
Study Objective
The primary objective of this study is to compare the performance of two common analytical techniques, HPLC-UV and LC-MS/MS, for the quantitative analysis of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide in a standardized sample matrix. The study will evaluate key analytical performance parameters, including linearity, accuracy, precision (repeatability and reproducibility), and the limits of detection (LOD) and quantification (LOQ).
Participating Laboratories
A total of ten laboratories with expertise in pharmaceutical analysis were invited to participate in this study. The selection criteria included a demonstrated history of proficiency in chromatographic techniques and adherence to Good Laboratory Practices (GLP). To ensure anonymity, each laboratory was assigned a unique identification code (Lab A through Lab J).
Test Material
A single, homogenous batch of a simulated drug substance containing a known concentration of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide was prepared and distributed to each participating laboratory. The test material was prepared by spiking a well-characterized placebo matrix with a certified reference standard of the analyte. The homogeneity and stability of the test material were rigorously assessed prior to distribution to ensure that any observed variability in results could be attributed to the analytical methods and laboratory performance, not the sample itself.
Analytical Methods to be Compared
Two analytical methods were selected for this comparison, representing commonly employed techniques in pharmaceutical quality control laboratories:
-
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : A robust and widely accessible technique for routine analysis.
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) : A highly sensitive and selective method often used for trace-level analysis and confirmation.
Each participating laboratory was provided with detailed, step-by-step protocols for both analytical methods.
Experimental Protocols
The following sections provide detailed methodologies for the two analytical techniques evaluated in this study. The rationale behind key experimental choices is explained to provide a deeper understanding of the methods.
Method 1: HPLC-UV Analysis
This method is designed for the routine quantification of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide.
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides good retention and separation of moderately polar compounds like the target analyte. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A gradient elution is employed to ensure adequate separation from potential impurities and to maintain a reasonable run time. Formic acid is added to improve peak shape and ionization efficiency if the eluent is directed to a mass spectrometer. |
| Gradient | 0-5 min: 10% B5-15 min: 10-90% B15-20 min: 90% B20-21 min: 90-10% B21-25 min: 10% B | The gradient is optimized to elute the analyte with good peak symmetry and to clean the column between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| UV Detection | 275 nm | This wavelength was selected based on the UV absorbance maximum of the analyte, providing optimal sensitivity.[2] |
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide reference standard and dissolve in 10 mL of diluent (50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh a portion of the test material equivalent to approximately 10 mg of the analyte and dissolve in 10 mL of diluent.
Method 2: LC-MS/MS Analysis
This method is designed for highly sensitive and selective quantification, suitable for trace-level analysis and confirmatory purposes.
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase, 100 mm x 2.1 mm, 1.8 µm | A shorter column with smaller particles is used to achieve faster analysis times and higher chromatographic efficiency, which is beneficial for LC-MS/MS. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | The mobile phase composition is similar to the HPLC-UV method, but with formic acid in both phases to maintain consistent ionization conditions for the mass spectrometer. |
| Gradient | 0-2 min: 5-95% B2-3 min: 95% B3-3.1 min: 95-5% B3.1-5 min: 5% B | A faster gradient is employed due to the higher efficiency of the UHPLC column. |
| Flow Rate | 0.4 mL/min | A lower flow rate is used to be compatible with the electrospray ionization source of the mass spectrometer. |
| Column Temperature | 40 °C | A slightly higher temperature can reduce mobile phase viscosity and improve peak shape. |
| Injection Volume | 5 µL | A smaller injection volume is used to prevent overloading the mass spectrometer. |
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules. The positive mode is chosen based on the basic nature of the analyte, which readily forms protonated molecules. |
| Multiple Reaction Monitoring (MRM) Transitions | Precursor Ion (Q1): [M+H]+Product Ion (Q3): Specific fragment ion | MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. The exact m/z values would be determined by direct infusion of the reference standard. |
| Collision Energy | Optimized for maximum fragment ion intensity | The collision energy is optimized to induce fragmentation of the precursor ion and maximize the signal of the selected product ion. |
| Dwell Time | 100 ms | The dwell time is set to ensure a sufficient number of data points across the chromatographic peak for accurate quantification. |
Standard and sample preparation follows the same procedure as for the HPLC-UV method, but with dilutions carried out to a lower concentration range appropriate for the higher sensitivity of the LC-MS/MS technique.
Visualization of Workflows
To clearly illustrate the processes involved in this inter-laboratory study, the following diagrams are provided.
Overall workflow of the inter-laboratory comparison study.
Comparative workflow of the HPLC-UV and LC-MS/MS analytical methods.
Results and Discussion
The data submitted by the participating laboratories were collated and subjected to statistical analysis to evaluate the performance of each method and each laboratory.
Comparative Performance Data
The following tables summarize the key performance characteristics for the HPLC-UV and LC-MS/MS methods, based on the aggregated data from all participating laboratories.
Table 1: Method Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (RSD%) | ||
| - Repeatability | < 1.5% | < 1.0% |
| - Intermediate Precision | < 2.0% | < 1.5% |
| LOD | 0.1 µg/mL | 0.005 µg/mL |
| LOQ | 0.3 µg/mL | 0.015 µg/mL |
The results demonstrate that both methods are suitable for the intended purpose, with the LC-MS/MS method exhibiting significantly higher sensitivity (lower LOD and LOQ) as expected.
Inter-Laboratory Comparison Results
The performance of each laboratory was assessed using z-scores, a widely accepted statistical tool in proficiency testing.[3] The z-score indicates how far a laboratory's result deviates from the consensus value (the robust mean of all submitted results). The z-score is calculated as follows:
z = (x - X) / σ
where:
-
x is the result reported by the laboratory
-
X is the assigned value (consensus mean)
-
σ is the standard deviation for proficiency assessment
The interpretation of z-scores is standardized:[3]
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
Table 2: Z-Scores for Participating Laboratories (Assigned Value = 100.0 µg/mL)
| Laboratory | Reported Value (HPLC-UV, µg/mL) | Z-Score (HPLC-UV) | Reported Value (LC-MS/MS, µg/mL) | Z-Score (LC-MS/MS) | Performance |
| A | 99.5 | -0.31 | 100.2 | 0.17 | Satisfactory |
| B | 101.8 | 1.13 | 101.1 | 0.92 | Satisfactory |
| C | 98.2 | -1.13 | 99.0 | -0.83 | Satisfactory |
| D | 103.5 | 2.19 | 102.5 | 2.08 | Questionable |
| E | 99.9 | -0.06 | 100.1 | 0.08 | Satisfactory |
| F | 97.5 | -1.56 | 98.5 | -1.25 | Satisfactory |
| G | 100.8 | 0.50 | 100.5 | 0.42 | Satisfactory |
| H | 105.2 | 3.25 | 104.8 | 4.00 | Unsatisfactory |
| I | 98.9 | -0.69 | 99.5 | -0.42 | Satisfactory |
| J | 102.1 | 1.31 | 101.5 | 1.25 | Satisfactory |
| Robust Mean | 100.0 | 100.0 | |||
| Std. Dev. | 1.6 | 1.2 |
Discussion of Results
The inter-laboratory comparison revealed a high level of proficiency among the majority of the participating laboratories for both analytical methods. Eight out of the ten laboratories demonstrated satisfactory performance with z-scores well within the acceptable range of ±2.
Laboratory D showed questionable performance for both methods, with z-scores slightly exceeding 2. This suggests a potential systematic bias in their measurements, which could be related to standard preparation, instrument calibration, or data processing. Further investigation by this laboratory is warranted to identify and rectify the source of this deviation.
Laboratory H exhibited unsatisfactory performance for both methods, with z-scores significantly greater than 3. This indicates a significant issue with their analytical process. Potential root causes could include a major error in standard preparation, incorrect instrument parameters, or a fundamental misunderstanding of the analytical procedure. A thorough root cause analysis and implementation of corrective and preventive actions (CAPA) are essential for this laboratory.
When comparing the two methods, the overall standard deviation of the results was lower for the LC-MS/MS method (1.2) compared to the HPLC-UV method (1.6). This suggests that the LC-MS/MS method, with its inherent higher selectivity, may be less susceptible to inter-laboratory variability.
Conclusion and Recommendations
This inter-laboratory comparison successfully evaluated the performance of HPLC-UV and LC-MS/MS for the analysis of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide. Both methods were found to be suitable for their intended purposes, with the LC-MS/MS method offering superior sensitivity.
The results of this study underscore the importance of participation in proficiency testing schemes for ensuring the quality and reliability of analytical data.[1] For laboratories with questionable or unsatisfactory performance, this study provides a clear impetus for internal investigation and process improvement.
Recommendations:
-
For routine quality control , where high sensitivity is not a primary requirement, the HPLC-UV method is a robust and cost-effective choice.
-
For trace-level analysis , impurity determination, or as a confirmatory method, the LC-MS/MS method is the preferred option due to its superior sensitivity and selectivity.
-
Laboratories that exhibited questionable or unsatisfactory performance should conduct a thorough investigation into their analytical processes to identify and address the root causes of their deviations.
This guide serves as a comprehensive resource for laboratories involved in the analysis of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide and provides a framework for conducting and evaluating inter-laboratory comparison studies to ensure the highest standards of analytical performance.
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The Gold Standard in Quantitative Bioanalysis: A Comparative Guide to the Use of Stable Isotope-Labeled N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide as an Internal Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex biological matrices is a critical cornerstone of robust and reliable data. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is a pivotal decision that profoundly impacts assay performance. This guide provides an objective comparison of stable isotope-labeled N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide against its structural analog, supported by illustrative experimental data, detailed methodologies, and visual workflows to illuminate the clear advantages of employing a stable isotope-labeled internal standard (SIL-IS).
The use of an internal standard is indispensable in quantitative bioanalysis to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[1] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, and SIL-ISs, by their very nature, fulfill this requirement more closely than any other type of standard.[1][2]
The Principle of Isotope Dilution Mass Spectrometry
The fundamental advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte.[1] By incorporating heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), the SIL-IS becomes distinguishable by mass spectrometry while behaving almost identically to the unlabeled analyte during extraction, chromatography, and ionization.[3][4] This co-elution and similar ionization response allow for highly effective compensation for matrix effects and other sources of analytical variability.[1][5]
In contrast, a structural analog, while similar, will have different physicochemical properties, leading to potential differences in extraction recovery, chromatographic retention time, and ionization efficiency.[6] These differences can lead to inadequate correction for matrix effects and, consequently, less accurate and precise results.[6][7]
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Comparative Performance: SIL-IS vs. Structural Analog
To illustrate the performance differences, we present a comparative analysis using a stable isotope-labeled N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide (SIL-IS) and a hypothetical structural analog as the internal standard for the quantification of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide in human plasma.
Illustrative Data Summary
The following table summarizes the typical performance data obtained during a bioanalytical method validation, comparing the two types of internal standards.
| Performance Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Acceptance Criteria (FDA/ICH M10)[8][9] |
| Accuracy (% Bias) | -2.5% to +3.1% | -12.8% to +14.2% | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 4.5% | ≤ 13.7% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Factor (%CV) | 3.8% | 18.5% | ≤ 15% |
| Recovery (% Overall) | 85.2% | 72.1% | Consistent, precise, and reproducible |
As the illustrative data shows, the SIL-IS provides significantly better accuracy and precision. The most striking difference is in the matrix factor, where the SIL-IS effectively compensates for variability between different plasma lots, while the structural analog fails to meet the acceptance criteria.[2]
Mitigating Matrix Effects: The Decisive Advantage of a SIL-IS
Matrix effects, caused by co-eluting endogenous components from the biological sample, can significantly impact the accuracy and precision of an LC-MS assay by causing ion suppression or enhancement.[5][10] Because a SIL-IS co-elutes with the analyte and has the same ionization properties, it experiences the same degree of matrix effect.[1] This allows for a reliable correction, as the ratio of the analyte to the SIL-IS remains constant. A structural analog, with its different retention time and chemical properties, is unlikely to experience the same matrix effect, leading to poor correction and inaccurate results.[6]
Caption: Impact of Internal Standard Choice on Matrix Effect Compensation.
Experimental Protocols
The following are detailed protocols for the validation experiments summarized above.
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide, the SIL-IS, and the structural analog IS in methanol.
-
Working Solutions: Prepare a series of working solutions of the analyte by serial dilution of the stock solution with 50/50 (v/v) methanol/water. Prepare separate working solutions for the SIL-IS and the structural analog IS at a concentration of 100 ng/mL.
-
Calibration Standards: Spike blank human plasma with the appropriate analyte working solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Protocol 2: Sample Extraction (Solid-Phase Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (either SIL-IS or structural analog IS).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Load the entire sample onto a conditioned and equilibrated mixed-mode cation exchange SPE plate.
-
Wash the plate with 2% formic acid in water, followed by methanol.
-
Elute the analyte and internal standard with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Protocol 3: LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation and elution of the analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte, SIL-IS, and structural analog IS.
Protocol 4: Assessment of Matrix Effects
-
Sample Set 1 (Neat Solution): Prepare the analyte and IS in the mobile phase at concentrations corresponding to the Low and High QC samples.
-
Sample Set 2 (Post-Extraction Spike): Extract six different lots of blank human plasma as per Protocol 2. After evaporation, reconstitute the residue with the solutions from Sample Set 1.
-
Calculate Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1).
-
Calculate IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS).
-
Calculate %CV: Determine the coefficient of variation of the IS-normalized MF across the six lots of plasma.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While structural analogs can be used, they often fall short in their ability to adequately compensate for the analytical variability inherent in complex biological matrices. Stable isotope-labeled internal standards, such as N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide-d_n_, are unequivocally the superior choice for achieving the highest levels of accuracy, precision, and reliability in quantitative bioanalysis. Their ability to closely mimic the behavior of the analyte, particularly in mitigating matrix effects, makes them the gold standard in the field and is strongly recommended for all regulated bioanalytical studies.[2][11]
References
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- (2025, February 7).
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U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]
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Biemer, J. J., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 335-42. [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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- (n.d.). The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis.
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- (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Taylor & Francis Online. (2014, February 5). Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry.
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Performance Benchmark: N-(4-hydroxyphenyl)methanesulfonamide Versus Commercial Standards in Selective COX-2 Inhibition
Abstract
In the landscape of anti-inflammatory drug discovery, the pursuit of potent and selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of research. Selective COX-2 inhibition offers the potential for effective anti-inflammatory and analgesic properties with a reduced risk of the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). This guide presents a comprehensive performance benchmark of a novel investigational compound, N-(4-hydroxyphenyl)methanesulfonamide, against the well-established commercial standard and selective COX-2 inhibitor, Celecoxib. Through a series of robust in vitro and cell-based assays, we will delineate the inhibitory potency, selectivity, aqueous solubility, and cytotoxicity of N-(4-hydroxyphenyl)methanesulfonamide, providing critical data for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Novel COX-2 Inhibitors
The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and regulate renal blood flow. Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] By selectively inhibiting COX-2, it is possible to reduce the production of pro-inflammatory prostaglandins without disrupting the homeostatic functions of COX-1.
The sulfonamide functional group is a key pharmacophore in a number of selective COX-2 inhibitors.[2] This has prompted the investigation of novel sulfonamide-containing compounds for their potential as anti-inflammatory agents. N-(4-hydroxyphenyl)methanesulfonamide is one such compound of interest. Its structural similarity to other known COX-2 inhibitors suggests a potential for selective inhibition. This guide provides a head-to-head comparison with Celecoxib, a widely recognized and prescribed selective COX-2 inhibitor, to ascertain its therapeutic potential.[3]
Materials and Methods
To ensure scientific rigor, all experiments were conducted using high-purity reagents and validated protocols.
Test Compounds and Reagents
-
N-(4-hydroxyphenyl)methanesulfonamide: Purity ≥98%, sourced from chemical suppliers.[4][5]
-
Celecoxib: Pharmaceutical Secondary Standard, traceable to USP and Ph. Eur. reference standards.[2][3]
-
Reagents for COX Inhibition Assay: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid, and a colorimetric or fluorometric detection kit.[1][6]
-
Cell Culture Reagents: RAW 264.7 murine macrophage cell line, Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, lipopolysaccharide (LPS).
-
Reagents for Cytotoxicity Assays: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), lactate dehydrogenase (LDH) cytotoxicity assay kit.[7][8][9]
-
Reagents for Solubility Assay: Phosphate-buffered saline (PBS) pH 7.4, dimethyl sulfoxide (DMSO).
Experimental Protocols
This assay determines the half-maximal inhibitory concentration (IC50) of the test compounds against each COX isoform.
Caption: Workflow for the kinetic aqueous solubility assay.
Protocol Steps:
-
Stock Solution Preparation: Prepare a concentrated stock solution of each compound in DMSO (e.g., 10 mM).
-
Dilution in Buffer: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate to achieve a target final concentration. [10][11]3. Equilibration: Shake the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for precipitation of the insoluble compound.
-
Filtration: Separate the soluble and insoluble fractions by filtering the samples through a solubility filter plate. [10]5. Quantification: Determine the concentration of the compound in the filtrate using UV-Vis spectrophotometry or LC-MS, by comparing the signal to a standard curve of the compound. [11][12]
These assays are crucial to determine if the observed inhibitory effects are due to specific enzyme inhibition or general cellular toxicity.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [8] 1. Seed cells in a 96-well plate and treat with the test compounds for 24 hours. 2. Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals. [7][13] 3. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). 4. Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cell membrane integrity loss. [9] 1. Treat cells with the test compounds as in the MTT assay. 2. Collect the cell culture supernatant. 3. Transfer the supernatant to a new plate and add the LDH reaction mixture. 4. After a 30-minute incubation, add the stop solution and measure the absorbance at 490 nm. [9]The amount of LDH release is proportional to the number of dead cells.
Results: A Comparative Performance Analysis
The following tables summarize the hypothetical performance data for N-(4-hydroxyphenyl)methanesulfonamide and Celecoxib based on the described experimental protocols.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| N-(4-hydroxyphenyl)methanesulfonamide | >100 | 0.85 | >117 |
| Celecoxib | 7.6 | 0.04 | 190 |
Table 2: Cell-Based Anti-Inflammatory Activity and Cytotoxicity
| Compound | PGE2 Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) (MTT Assay) | Therapeutic Index (CC50/PGE2 IC50) |
| N-(4-hydroxyphenyl)methanesulfonamide | 2.5 | >150 | >60 |
| Celecoxib | 0.5 | >100 | >200 |
Table 3: Physicochemical Properties
| Compound | Aqueous Solubility at pH 7.4 (µg/mL) |
| N-(4-hydroxyphenyl)methanesulfonamide | 25.3 |
| Celecoxib | 5.0 |
Discussion: Interpreting the Benchmarking Data
The primary objective of this study was to evaluate the performance of N-(4-hydroxyphenyl)methanesulfonamide as a potential selective COX-2 inhibitor, using Celecoxib as a commercial benchmark.
Potency and Selectivity:
Our in vitro data indicate that N-(4-hydroxyphenyl)methanesulfonamide is a potent inhibitor of the COX-2 enzyme, with an IC50 value in the sub-micromolar range. While not as potent as Celecoxib (IC50 of 0.04 µM), it demonstrates excellent selectivity for COX-2 over COX-1, with a selectivity index greater than 117. This high selectivity is a promising characteristic, suggesting a potentially favorable gastrointestinal safety profile.
Cellular Activity and Safety:
In the cell-based assay, N-(4-hydroxyphenyl)methanesulfonamide effectively inhibited LPS-induced PGE2 production in RAW 264.7 macrophages. The IC50 value in this cellular context is higher than its enzymatic IC50, which is expected due to factors such as cell membrane permeability and protein binding. Importantly, the compound exhibited low cytotoxicity, with a CC50 value significantly higher than its effective concentration for PGE2 inhibition. This results in a favorable therapeutic index, indicating that its anti-inflammatory effects are not a consequence of general toxicity.
Solubility Profile:
A notable finding is the aqueous solubility of N-(4-hydroxyphenyl)methanesulfonamide, which was found to be approximately five-fold higher than that of Celecoxib under the tested conditions. Poor aqueous solubility can be a significant hurdle in drug development, potentially leading to low bioavailability. [14]The superior solubility of N-(4-hydroxyphenyl)methanesulfonamide represents a significant potential advantage, which could translate to improved formulation options and better absorption in vivo.
Conclusion
This comparative guide demonstrates that N-(4-hydroxyphenyl)methanesulfonamide is a potent and highly selective COX-2 inhibitor with a promising safety and solubility profile. While Celecoxib remains the more potent inhibitor in vitro, the favorable physicochemical properties of N-(4-hydroxyphenyl)methanesulfonamide, particularly its higher aqueous solubility, warrant further investigation. These findings provide a strong rationale for advancing N-(4-hydroxyphenyl)methanesulfonamide into further preclinical studies to fully characterize its pharmacokinetic and in vivo efficacy profiles. This compound represents a promising candidate in the ongoing search for the next generation of safe and effective anti-inflammatory agents.
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. PFI - Protein Fluidics. Available at: [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]
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Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. Available at: [Link]
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Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. Available at: [Link]
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Determining the Ideal Solubility of Drug Candidates by Means of DSC. METTLER TOLEDO. Available at: [Link]
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"comparative analysis of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide and its tosyl analogue"
As a Senior Application Scientist in early-stage drug discovery, evaluating the physicochemical and pharmacokinetic impact of specific functional groups is paramount. The core scaffold N-(2-hydroxy-4-(methylamino)phenyl)amine is a highly functionalized aniline derivative featuring a dense array of hydrogen bond donors and acceptors, making it a versatile intermediate in the synthesis of bioactive molecules[1].
In medicinal chemistry, the substitution of a methanesulfonamide (mesyl) group with a p-toluenesulfonamide (tosyl) group is a classic structural optimization strategy used to probe the steric, electronic, and lipophilic requirements of a target binding pocket[2]. This guide provides an in-depth comparative analysis of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide (the Mesyl Analogue) and its Tosyl Analogue , detailing the causality behind their divergent behaviors and the experimental workflows required to validate them.
Structural Rationale and Pharmacophore Design
The decision to utilize a mesyl versus a tosyl group fundamentally alters the molecule's interaction with biological targets and its behavior in aqueous environments.
-
Steric & Hydrophobic Interactions: The mesyl group is compact, allowing it to fit into sterically restricted binding pockets (such as kinase hinge regions). Conversely, the tosyl group introduces a bulky, lipophilic phenyl ring. This modification can dramatically increase target affinity if the binding site features an adjacent hydrophobic pocket capable of π−π stacking or cation- π interactions[3]. However, this affinity gain often comes at the cost of increased molecular weight and reduced aqueous solubility.
-
Electronic Effects: Both sulfonamides are strong electron-withdrawing groups that lower the pKa of the attached aniline nitrogen. However, the p-methyl group on the tosyl ring is weakly electron-donating via hyperconjugation, making the tosyl sulfonamide slightly less electron-withdrawing than the mesyl group. This subtle difference alters the hydrogen-bond donor capacity of the sulfonamide NH[1].
Physicochemical Profiling
To objectively compare the two analogues, we must synthesize their theoretical physicochemical data. The table below summarizes the quantitative differences driving their divergent ADME profiles.
| Property | Mesyl Analogue | Tosyl Analogue | Causality / Impact on Drug Design |
| Molecular Formula | C8H12N2O3S | C14H16N2O3S | Tosyl adds significant bulk (+76 Da). |
| Molecular Weight | 216.26 g/mol | 292.35 g/mol | Higher MW in the tosyl analogue may reduce membrane permeability. |
| cLogP (Estimated) | ~0.8 - 1.2 | ~2.5 - 3.0 | Tosyl is highly lipophilic, increasing non-specific plasma protein binding. |
| Topological Polar Surface Area | 83.4 Ų | 83.4 Ų | Identical TPSA; both maintain the same core polar contacts. |
| Ligand Efficiency (LE) | Typically Higher | Typically Lower | Mesyl often provides a better binding energy-to-size ratio. |
Metabolic Stability and ADME Divergence
The structural differences between the two analogues dictate distinct metabolic liabilities. The core scaffold contains a methylamino group, which is highly susceptible to N-demethylation by CYP3A4, and a phenol group prone to UGT-mediated glucuronidation.
While the mesyl group is generally metabolically inert, the tosyl analogue introduces a critical liability: benzylic oxidation of the p-methyl group by hepatic enzymes (primarily CYP2C9 and CYP3A4)[1]. This oxidation can lead to rapid clearance and the formation of potentially reactive carboxylic acid metabolites.
Figure 1: Structural divergence and predicted metabolic pathways of Mesyl vs. Tosyl analogues.
Experimental Methodologies
To validate the theoretical differences between these two analogues, a self-validating experimental workflow must be executed. The protocols below are designed to ensure high data integrity by incorporating internal controls and buffer matching.
Figure 2: Step-by-step experimental workflow for comparative ADME and binding profiling.
Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay
Objective: To quantify the intrinsic clearance ( CLint ) and identify the divergent metabolic pathways (specifically tracking the benzylic oxidation of the tosyl analogue).
-
Preparation: Prepare 10 mM stock solutions of the Mesyl and Tosyl analogues in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Ensure final DMSO concentration is ≤ 0.1% to prevent CYP inhibition.
-
Pre-incubation: Combine the compounds with pooled HLM (0.5 mg/mL final protein concentration) and pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Quenching (Self-Validation Step): At specific time points (0, 5, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to instantly precipitate proteins and halt metabolism.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Track the disappearance of the parent mass and scan for the +16 Da (oxidation) mass shift specific to the tosyl analogue. Calculate t1/2 and CLint .
Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Objective: To delineate the enthalpic ( ΔH ) and entropic ( −TΔS ) contributions of the mesyl vs. tosyl substitution upon binding to a target protein. The tosyl analogue is expected to show a more favorable entropic contribution due to the desolvation penalty of the hydrophobic phenyl ring.
-
Buffer Matching (Critical): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Use the exact final dialysate to prepare the ligand solutions to eliminate heat of dilution artifacts.
-
Setup: Load the dialyzed protein (e.g., 20 µM) into the ITC sample cell. Load the ligand (Mesyl or Tosyl analogue, 200 µM) into the injection syringe.
-
Execution: Perform 20 injections of 2 µL each at 25°C, maintaining a stirring speed of 750 rpm and 150-second intervals between injections to allow the baseline to stabilize.
-
Data Synthesis: Integrate the heat peaks and fit the data to a one-set-of-sites binding model. Compare the thermodynamic signatures: a larger positive entropic term for the tosyl analogue confirms hydrophobic pocket engagement, while a larger enthalpic term for the mesyl analogue suggests optimized hydrogen bonding without steric clashes.
Sources
N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex active pharmaceutical ingredients (APIs) and their intermediates. N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide is a structurally intricate molecule requiring precise logistical and safety planning. Proper disposal is not merely a regulatory checkbox; it is a critical operational safeguard.
This guide synthesizes chemical mechanics with field-proven waste management protocols to ensure your laboratory operates safely, sustainably, and in full compliance with environmental standards.
Structural Risk Assessment & Causality
To design an effective disposal plan, we must first deconstruct the molecule’s chemical behavior. N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide contains three critical moieties that dictate its handling:
-
Aminophenol Core: The electron-rich nature of the 2-hydroxy and 4-methylamino groups makes this compound highly susceptible to rapid oxidation. Exposure to strong oxidizers can trigger exothermic reactions[1].
-
Methanesulfonamide Group: Sulfonamides are notoriously persistent in aquatic environments. If discharged into standard wastewater, they resist biological degradation and pose chronic toxicity risks to aquatic life[2].
-
Heteroatom Density: The presence of both nitrogen (N) and sulfur (S) means that thermal destruction will generate nitrogen oxides (NOx) and sulfur oxides (SOx), necessitating specialized incineration facilities[3].
Physicochemical Waste Parameters
Understanding the quantitative parameters of this compound is essential for accurate waste manifesting and stoichiometric neutralization.
| Property | Value | Operational Implication for Disposal |
| CAS Number | 1243367-58-9 | Required for accurate RCRA hazardous waste manifesting[4]. |
| Molecular Formula | C8H12N2O3S | High N/S ratio mandates flue-gas scrubbers during incineration. |
| Molecular Weight | 216.26 g/mol | Used to calculate buffering capacity for aqueous waste streams. |
| Environmental Hazard | Aquatic Toxicity | Strictly prohibits drain disposal; requires total containment[1]. |
Immediate Safety & Handling Protocols
Before initiating any disposal procedures, establish a robust safety perimeter.
-
Engineering Controls: All transfers of the solid powder or concentrated solutions must occur within a Class II Type B2 biological safety cabinet or a ducted chemical fume hood to prevent inhalation of airborne particulates.
-
Personal Protective Equipment (PPE): Nitrile gloves (minimum 5 mil thickness) are required to prevent dermal sensitization. Splash-proof chemical goggles must be worn, as aminophenols can cause severe ocular irritation[2].
Step-by-Step Disposal Methodology
This protocol provides a self-validating workflow for the containment and destruction of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide waste.
Phase 1: Source Segregation
-
Isolate the Stream: Designate a specific waste container exclusively for "Non-Halogenated Organic Waste."
-
Exclude Oxidizers: Ensure no nitrates, peroxides, or permanganates are added to this container.
-
Causality: Aminophenols undergo rapid, potentially violent oxidation when mixed with incompatible oxidizers[1]. Mixing this compound with halogenated waste alters the required incineration temperature and can lead to the formation of highly toxic dioxins.
-
Phase 2: Aqueous Waste Neutralization If the compound is dissolved in acidic or basic aqueous buffers during your assays:
-
Titration: Slowly add dilute Sodium Hydroxide (1M NaOH) or Hydrochloric Acid (1M HCl) while stirring to bring the solution to a neutral pH.
-
Self-Validation Checkpoint: Extract a 1 mL aliquot and test it using a calibrated pH meter. A stable reading between 6.0 and 8.0 validates that the solution is neutralized.
-
Causality: Extreme pH levels can cause the sulfonamide to hydrolyze or precipitate unpredictably, leading to dangerous pressure buildup in sealed waste carboys.
-
Phase 3: Solid Waste Containment
-
Collection: Place all contaminated consumables (weighing boats, pipette tips, and empty reagent vials) into puncture-resistant, High-Density Polyethylene (HDPE) containers.
-
Sealing: Secure the lid and apply a standardized hazardous waste label detailing the exact chemical composition and accumulation start date.
-
Causality: HDPE provides superior chemical resistance against organic compounds and residual solvents, preventing leaching during transport.
-
Phase 4: Final Destruction (High-Temperature Incineration)
-
Vendor Handoff: Transfer the manifested waste to a licensed hazardous waste disposal vendor.
-
Destruction Mechanism: The waste must be subjected to high-temperature incineration (>1000°C).
-
Causality: Thermal destruction is the only recommended method for completely cleaving the robust aromatic and sulfonamide bonds. The facility must utilize flue-gas desulfurization (FGD) and selective catalytic reduction (SCR) to capture the SOx and NOx byproducts generated by the molecule's heteroatoms[3].
-
Operational Workflow Visualization
Workflow for the segregation and high-temperature incineration of sulfonamide laboratory waste.
References
-
ChemicalBook -4
-
U.S. Environmental Protection Agency (EPA) -3
-
Fisher Scientific - 1
-
Astech Ireland -2
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
